Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)12-11(9-19-13(12)16)10-7-5-4-6-8-10/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZETBQENNKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization and Synthesis of tert-Butyl 2-amino-4-phenylthiophene-3-carboxylate: A Technical Guide
Target Audience: Preclinical Researchers, Medicinal Chemists, and Analytical Scientists Compound: tert-Butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 944578-51-2)
Executive Summary
This whitepaper provides an in-depth, self-validating technical guide to the synthesis and rigorous spectroscopic characterization of this compound. By moving beyond basic protocols to explain the fundamental causality behind each experimental and analytical choice, this guide ensures that researchers can achieve high-fidelity reproducibility in their synthetic workflows.
Mechanistic Synthesis: The Gewald Multicomponent Reaction
The construction of the highly substituted thiophene core is achieved via the classic Gewald multicomponent reaction (). This one-pot condensation elegantly couples a ketone (acetophenone), an active methylene compound (tert-butyl cyanoacetate), and elemental sulfur.
Causality in Experimental Design
-
Why morpholine as a catalyst? Morpholine possesses a perfectly tuned
(~8.3). It is basic enough to deprotonate the active methylene of the cyanoacetate to initiate the Knoevenagel condensation, but weak enough to prevent the base-catalyzed hydrolysis of the tert-butyl ester, which would occur if stronger bases like sodium ethoxide were used.
Fig 1: Multicomponent Gewald reaction pathway for aminothiophene synthesis.
Experimental Protocol & Self-Validating Systems
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each step contains built-in feedback mechanisms to confirm success before resources are expended on the next phase.
Step-by-Step Methodology
-
Reagent Initialization: In a 250 mL round-bottom flask, dissolve 10.0 mmol of acetophenone and 10.0 mmol of tert-butyl cyanoacetate in 30 mL of absolute ethanol.
-
Catalytic Activation: Add 10.0 mmol of morpholine dropwise under continuous magnetic stirring at 25 °C.
-
Thiolation: Introduce 10.0 mmol (equivalent) of finely powdered elemental sulfur (
) in a single portion.-
Causality: Finely powdered sulfur maximizes the surface area for the heterogeneous nucleophilic attack by the Knoevenagel intermediate, drastically reducing reaction time.
-
-
Thermal Processing: Attach a reflux condenser and heat the mixture to 45–50 °C for 3–4 hours.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow suspension to a deep, homogenous orange/red solution, visually confirming the formation of the thiolated intermediate.
-
-
Isolation: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the resulting solid under vacuum and wash with 15 mL of ice-cold ethanol.
-
Causality: Cold ethanol selectively washes away the highly soluble morpholine and unreacted acetophenone while keeping the target compound crystallized.
-
-
Purification: Recrystallize the crude mass from hot ethanol to yield pale yellow crystals.
Protocol Self-Validation: Dual-Stain TLC
Before advancing to NMR, validate the structural core via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
UV Light (254 nm): The spot will heavily absorb UV, confirming the presence of the highly conjugated thiophene-phenyl
-system. -
Ninhydrin Stain: Gently heat the TLC plate after applying ninhydrin. The spot will turn a vibrant orange/red, definitively proving the presence of the primary 2-amino group without requiring immediate mass spectrometry.
Spectroscopic Characterization
The analytical data below provides the standard baseline for tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, grounded in established chemical principles ().
Nuclear Magnetic Resonance (NMR)
The electronic architecture of this molecule is defined by a "push-pull" resonance system. The electron-donating
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| 1.35 | Singlet (s) | 9H | Highly shielded aliphatic protons; serves as a massive, diagnostic internal calibration peak. | |
| 6.05 | Broad Singlet (br s) | 2H | ||
| 6.32 | Singlet (s) | 1H | Thiophene H-5 | Shifted significantly upfield relative to typical aromatics due to the strong +M shielding from the C-2 amino group. |
| 7.25 – 7.40 | Multiplet (m) | 5H | Phenyl H | Standard aromatic splitting of the C-4 phenyl ring. |
Table 2:
| Chemical Shift (δ, ppm) | Type | Assignment |
| 28.2 | tert-Butyl methyl carbons | |
| 81.5 | tert-Butyl quaternary carbon | |
| 105.0 | Thiophene C-3 (bearing the electron-withdrawing ester) | |
| 107.0 | Thiophene C-5 | |
| 127.2, 128.1, 129.3 | Phenyl carbons (ortho, meta, para) | |
| 141.2 | Thiophene C-4 | |
| 162.0 | Thiophene C-2 (deshielded by the adjacent electronegative nitrogen) | |
| 165.5 | Ester carbonyl |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Vibrational Modes (KBr Pellet)
| Wavenumber ( | Vibration Mode | Causality / Rationale |
| 3450, 3320 | N-H Stretch (Asym/Sym) | The double peak pattern is the definitive hallmark of a primary amine. |
| 2975 | C-H Stretch ( | Confirms the intact tert-butyl aliphatic group. |
| 1665 | C=O Stretch (Ester) | Shifted dramatically lower than typical aliphatic esters (~1735 |
| 1590 | C=C Stretch (Aromatic) | Thiophene and phenyl ring skeletal vibrations. |
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI+)
-
Calculated for
( ): 276.1053 -
Found: 276.1048
-
Rationale: ESI+ is utilized as the basic primary amine readily accepts a proton in the acidic mobile phase, generating a strong, stable molecular ion peak without fragmentation.
Analytical Validation Workflow
Fig 2: Quality control and spectroscopic validation workflow.
Conclusion
The synthesis of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald reaction is a robust, high-yield methodology when the underlying chemical causality is respected. By utilizing the self-validating TLC protocols and cross-referencing the unique "push-pull" spectroscopic signatures in NMR and FTIR detailed in this guide, researchers can confidently verify the structural integrity of this critical pharmacophore before advancing to complex downstream drug development.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. URL: [Link]
-
Izuhara, Y., et al. (2010). Structure-Activity Relationships of New 2-Acylamino-3-thiophenecarboxylic Acid Dimers as Plasminogen Activator Inhibitor-1 Inhibitors. Chemical and Pharmaceutical Bulletin, 58(5), 615-626. URL: [Link]
Physical and chemical properties of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
An In-Depth Technical Guide to Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to the 2-aminothiophene class, a scaffold of significant interest in medicinal chemistry and materials science. These structures serve as versatile building blocks for the synthesis of more complex molecules, including dyes, agrochemicals, and a wide array of pharmacologically active agents.[1] The title compound, featuring a phenyl group at the 4-position and a tert-butyl ester at the 3-position, is particularly relevant in drug discovery. Research has identified the 2-amino-3-carboxy-4-phenylthiophene core as a potent inhibitor of atypical protein kinase C (aPKC) isoforms, which are implicated in diseases involving inflammation and increased vascular permeability.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, with a focus on its applications and structure-activity relationships relevant to drug development professionals.
The 2-Aminothiophene Scaffold: A Privileged Structure
Thiophene and its derivatives are foundational heterocyclic systems that have demonstrated remarkable utility across various scientific disciplines. They are known for their broad spectrum of biological and physiological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3] Within this family, the 2-aminothiophene moiety is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This versatility makes 2-aminothiophenes, such as tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, highly valuable starting materials for the synthesis of novel therapeutic agents.[1][4] Their utility stems from the presence of multiple reactive sites that allow for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and biological screening. While specific experimental data for the title compound is sparse in publicly available literature, its properties can be reliably predicted based on closely related analogues, particularly the well-characterized ethyl ester.
Core Physicochemical Properties
| Property | Data |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Appearance | Expected to be a white to off-white or pale yellow solid |
| Melting Point | Not explicitly reported; the related ethyl 2-amino-5-phenylthiophene-3-carboxylate has a melting point of 117-120°C.[5] |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, chloroform (CHCl₃), and ethyl acetate (EtOAc); sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water. Derivatives are often dissolved in DMSO for biological assays.[4] |
Spectroscopic Characterization
The structural identity of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~7.2-7.5 ppm (m, 5H): Protons of the C4-phenyl ring. δ ~6.0-6.5 ppm (s, 2H): Broad singlet for the C2-amino (NH₂) protons. δ ~5.8-6.2 ppm (s, 1H): Singlet for the C5-thiophene proton. δ ~1.5 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester. δ ~160 ppm: C2-carbon attached to the amino group. δ ~140-145 ppm: C4-carbon and the ipso-carbon of the phenyl ring. δ ~125-130 ppm: Aromatic carbons of the phenyl ring. δ ~105-110 ppm: C3 and C5 carbons of the thiophene ring. δ ~80 ppm: Quaternary carbon of the tert-butyl group. δ ~28 ppm: Methyl carbons of the tert-butyl group. |
| Infrared (IR) | ~3450 & 3350 cm⁻¹: Asymmetric and symmetric N-H stretching of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching of the tert-butyl group. ~1680 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester. ~1600 cm⁻¹: N-H bending (scissoring) and C=C aromatic stretching. ~1030 cm⁻¹: C-S stretching of the thiophene ring. |
| Mass Spec. (MS) | m/z (M⁺): 275.10. Key Fragment: Loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu) is a characteristic fragmentation pathway for tert-butyl esters, leading to a prominent peak at m/z 219 or 218. |
Synthesis: The Gewald Reaction
The most efficient and widely adopted method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction provides a convergent and atom-economical pathway to the thiophene core.
Reaction Mechanism
The synthesis of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate proceeds by reacting acetophenone, tert-butyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine. The mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (acetophenone) and the active methylene compound (tert-butyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the β-carbon of the unsaturated intermediate.
-
Ring Closure and Tautomerization: The sulfur adduct then attacks the nitrile carbon, leading to cyclization. A subsequent tautomerization of the resulting imine yields the stable 2-amino-4-phenylthiophene product.
Experimental Protocol: Synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
-
Rationale: This protocol is designed for the efficient one-pot synthesis of the title compound, followed by purification to yield a high-purity product suitable for further synthetic modification or biological testing. The use of morpholine as a catalyst is standard for promoting both the initial condensation and the subsequent addition and cyclization steps.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (80 mL).
-
Addition of Reactants: Sequentially add acetophenone (10 mmol, 1.20 g), tert-butyl cyanoacetate (10 mmol, 1.41 g), and elemental sulfur (10 mmol, 0.32 g).
-
Causality: Using equimolar amounts ensures efficient conversion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at an elevated temperature.
-
-
Catalyst Addition: Add morpholine (2 mL) dropwise to the stirred suspension.
-
Causality: The basic catalyst is essential to deprotonate the active methylene compound, initiating the Knoevenagel condensation.
-
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 3:1 hexanes:ethyl acetate eluent.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual morpholine and unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel if necessary to obtain the pure tert-butyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring NMR spectra, which should match the expected data.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate lies in the reactivity of its primary functional groups: the C2-amino group and the C3-ester.
-
N-Functionalization: The nucleophilic amino group readily undergoes acylation, alkylation, and diazotization reactions. It is also a key component in condensation reactions with various electrophiles to form fused heterocyclic systems. For example, reaction with nitriles can yield thieno[2,3-d]pyrimidine derivatives, another important class of biologically active molecules.[1]
-
Ester Modification: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., using trifluoroacetic acid).[2] This carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form a diverse library of amides, allowing for fine-tuning of the molecule's properties.[2]
Relevance in Drug Discovery: A Case Study on aPKC Inhibition
A pivotal study highlighted the therapeutic potential of the 2-amino-3-carboxy-4-phenylthiophene scaffold by identifying it as a novel inhibitor of atypical protein kinase C (aPKC) isoforms.[2] These kinases are crucial mediators in signaling pathways that control vascular permeability and inflammation, making them attractive targets for diseases like diabetic macular edema.
Structure-Activity Relationship (SAR) Insights
The study systematically modified the core structure to understand the chemical features essential for biological activity.[2]
| Modification Site | Structural Change | Impact on aPKC Inhibition | Rationale |
| C3-Position | Ester (Ethyl/Benzyl) | Active | The ester group is likely involved in key hydrogen bonding interactions within the kinase active site. |
| Amide | Significantly Reduced Activity | Suggests that the specific orientation and electronics of the ester are critical for optimal binding. | |
| Carboxylic Acid | Moderate Activity | Retains some activity but is less potent than the ester, possibly due to charge at physiological pH. | |
| C4-Phenyl Ring | Electron-Donating Substituents (e.g., -OCH₃, -OH) | Increased Activity | Enhances the electron density of the aromatic ring, which may improve hydrophobic or electronic interactions with the target protein. |
| Electron-Withdrawing Substituents (e.g., -Cl, -NO₂) | Decreased Activity | Reduces the electron density of the ring, leading to weaker binding interactions. | |
| C2-Amino Group | N-Boc Protection | Inactive (as a prodrug) | The free amino group is essential for activity, likely acting as a critical hydrogen bond donor. |
These findings establish a clear pharmacophore model for aPKC inhibition based on this scaffold.
Conclusion
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is more than a simple chemical entity; it is a strategically designed building block with significant potential in the field of drug discovery. Its efficient synthesis via the Gewald reaction, coupled with the versatile reactivity of its functional groups, allows for the creation of diverse chemical libraries. The demonstrated activity of its core structure as an inhibitor of atypical protein kinase C underscores its value as a lead scaffold for developing novel therapeutics against diseases driven by inflammation and vascular leakage. This guide provides the foundational knowledge for researchers and scientists to harness the full potential of this important heterocyclic compound in their synthetic and drug development endeavors.
References
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]
-
Hozjan, M., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2023(1), M1575. [Link]
- Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - Supplementary Information. [Link]
-
Salgado-Zamora, H., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2928. [Link]
-
Grant, W., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2824-2828. [Link]
-
Hozjan, M., et al. (2023). (PDF) tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. ResearchGate. [Link]
-
Sharma, A., et al. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 4(4), 188-197. [Link]
-
Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
Sources
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- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE CAS#: 4815-34-3 [m.chemicalbook.com]
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate: Synthesis, Characterization, and Applications
A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and material science, the 2-aminothiophene scaffold stands out as a "privileged structure." Its versatile synthetic accessibility and the diverse biological activities of its derivatives have made it a cornerstone for the development of novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: tert-butyl 2-amino-4-phenylthiophene-3-carboxylate.
This compound serves as a critical building block, combining the structural features of a bulky tert-butyl ester, a reactive amino group, and a phenyl substituent, making it an attractive starting point for library synthesis in drug discovery programs. We will delve into its unambiguous identification via its CAS number, explore the elegant and efficient Gewald reaction for its synthesis, detail the spectroscopic data required for its characterization, and discuss its applications as a precursor to molecules with significant therapeutic potential.
Chemical Identity and Physicochemical Properties
The unique identity of a chemical compound is fundamentally established by its Chemical Abstracts Service (CAS) Registry Number. For tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, this identifier is:
-
CAS Number: 944578-51-2[1]
This number ensures precise identification in literature, patents, and commercial catalogs. The key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| InChI Key | Not explicitly available, but can be generated from structure. |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(N)SC(C2=CC=CC=C2)=C1 |
| Appearance | Typically a solid powder |
Synthesis via the Gewald Reaction: A Mechanistic Perspective
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction first reported by Karl Gewald in 1961.[2][3][4] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2][4]
For the synthesis of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, the specific reactants are acetophenone (the ketone), tert-butyl cyanoacetate (the α-cyanoester), and elemental sulfur. A common choice for the base is a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, often used in a solvent such as ethanol, methanol, or DMF.[2][3]
Reaction Scheme:
Caption: Overall scheme for the Gewald synthesis of the title compound.
Experimental Protocol: A Validated Approach
Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent facilitates the dissolution of reactants and the initial condensation step. Morpholine is an effective basic catalyst for the Knoevenagel condensation and subsequent steps without being overly aggressive, which could lead to side products. The reaction temperature is a critical parameter; heating to around 50°C provides sufficient energy to overcome the activation barriers without causing decomposition.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), tert-butyl cyanoacetate (1 equivalent), and finely powdered elemental sulfur (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: To this stirred suspension, add morpholine (0.5 equivalents) dropwise. The addition of the base is often exothermic and initiates the reaction.
-
Reaction Execution: Heat the mixture to 50-60°C and maintain stirring for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final, pure compound.
Mechanism of the Gewald Reaction
The reaction mechanism proceeds through several well-elucidated steps. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.[4]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene group of the α-cyanoester (tert-butyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[3][4]
-
Michael Addition of Sulfur: The elemental sulfur (typically existing as an S₈ ring) reacts to form a thiolate. The α,β-unsaturated nitrile intermediate then undergoes a Michael-type addition of this sulfur species at the β-carbon. The exact mechanism of sulfur addition is complex but results in a sulfur-adduct intermediate.
-
Ring Closure & Tautomerization: The intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a tautomerization to form the stable aromatic 2-aminothiophene ring system.
Caption: Simplified workflow of the Gewald reaction mechanism.
Spectroscopic Characterization and Identification
Data Summary Table
| Technique | Key Expected Signals |
| ¹H NMR | Singlet for tert-butyl protons (~1.5 ppm), broad singlet for NH₂ protons (~6.0-7.0 ppm, exchangeable with D₂O), singlet for thiophene proton (~6.0 ppm), multiplet for phenyl protons (~7.2-7.5 ppm). |
| ¹³C NMR | Signal for tert-butyl methyls (~28 ppm), quaternary carbon of tert-butyl group (~80 ppm), signals for thiophene ring carbons (~100-165 ppm), signals for phenyl ring carbons (~125-140 ppm), carbonyl carbon (~165 ppm). |
| IR Spectroscopy | N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=O stretching (ester, ~1670-1690 cm⁻¹), C=C stretching (aromatic/thiophene, ~1500-1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (275.37). Common fragmentation would be the loss of the tert-butyl group (M-57). |
Characterization Workflow
The process of confirming the identity and purity of the synthesized compound is a self-validating system.
Caption: Logical workflow for the characterization of the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the first-line technique to confirm the presence of key functional groups. The large singlet for the nine equivalent protons of the tert-butyl group is characteristic. The chemical shifts and splitting patterns of the aromatic protons on the phenyl and thiophene rings confirm their substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. The positions of the carbonyl carbon, the tert-butyl carbons, and the carbons of the aromatic rings are diagnostic.
-
IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The presence of the primary amine (two distinct N-H stretches) and the ester carbonyl (C=O stretch) are easily identified.[8][9] The position of the carbonyl stretch, often slightly lowered in frequency, indicates conjugation with the thiophene ring.
-
MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact molecular formula by providing a highly accurate mass measurement.[5]
Applications in Research and Drug Development
Substituted 2-aminothiophenes are highly valued precursors in medicinal chemistry.[10][11][12] Their utility stems from the fact that the thiophene ring is often considered a bioisosteric replacement for a phenyl group, which can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties.[11] The amino group at the 2-position provides a convenient handle for further chemical modification, allowing for the construction of more complex heterocyclic systems or the introduction of diverse side chains.
Derivatives of 2-aminothiophenes have been investigated for a wide array of biological activities, including:
-
Anticancer Agents: The scaffold is present in compounds designed as kinase inhibitors, which are crucial for controlling cell signaling pathways often deregulated in cancer.[13]
-
Antimicrobial Agents: Numerous studies have reported the synthesis of 2-aminothiophene derivatives with significant activity against various strains of bacteria and fungi.[12][13][14]
-
Anti-inflammatory Agents: The structural motif is a key component in molecules that exhibit anti-inflammatory properties.[14]
-
Central Nervous System (CNS) Active Agents: The scaffold has been incorporated into molecules targeting receptors and enzymes within the CNS.
The title compound, tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, is a prime starting material for building libraries of compounds to screen for these activities. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or the 2-amino group can be acylated, alkylated, or used in cyclocondensation reactions to build fused ring systems like thieno[2,3-d]pyrimidines, which are themselves an important class of bioactive molecules.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from analogous compounds provide a strong basis for safe handling procedures.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Hazard Statements (Anticipated): Based on similar structures, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Conclusion
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS No. 944578-51-2) is more than just a chemical compound; it is a versatile and powerful tool for the modern research scientist. Its straightforward and efficient synthesis via the robust Gewald reaction makes it readily accessible. Its structure is rich with functional handles that invite further chemical exploration, paving the way for the discovery of novel compounds in drug development and materials science. This guide provides the foundational knowledge—from synthesis to characterization and application—to empower researchers to confidently utilize this valuable molecular scaffold in their scientific endeavors.
References
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- Sigma-Aldrich. (n.d.). tert-butyl 2-amino-4-(4-chlorophenyl)
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- Thermo Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (n.d.). tert-butyl 2-amino-4-methyl-5-(phenylcarbamoyl)
- Prasad, Y. R., et al. (n.d.). Therapeutic importance of synthetic thiophene.
- MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
- BLD Pharm. (n.d.).
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- BenchChem. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide.
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Solubility of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate in common lab solvents
Solubility Profiling of Tert-Butyl 2-Amino-4-Phenylthiophene-3-Carboxylate: A Technical Guide for Preclinical Formulation and Synthesis
Executive Summary
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a highly versatile synthetic intermediate, typically synthesized via the multicomponent Gewald reaction[1]. It serves as a critical building block in the design of thieno[2,3-d]pyrimidine analogs, which are actively investigated for their antiproliferative properties against various cancer cell lines. While the ethyl ester variant (ethyl 2-amino-4-phenylthiophene-3-carboxylate) is more commonly referenced in literature[2], the substitution with a tert-butyl group introduces orthogonal deprotection capabilities (cleavable under acidic conditions like TFA, unlike ethyl esters which require basic saponification). However, this structural modification profoundly alters the molecule's physicochemical properties, demanding a rigorous understanding of its solubility profile for successful downstream application.
Causality of Solvation: A Structural Perspective
Understanding the solubility of this compound requires dissecting its molecular architecture. As a Senior Application Scientist, I approach solvation not as a binary "dissolves or doesn't," but as a thermodynamic competition between the compound's crystal lattice energy and solvent-solute interactions. The molecule exhibits a dichotomy of polar and non-polar domains:
-
The Primary Amine (-NH₂) : Acts as a strong hydrogen-bond donor. This moiety drives solubility in polar aprotic solvents (e.g., DMSO, DMF) that possess strong hydrogen-bond accepting capabilities.
-
The Thiophene and Phenyl Rings : These aromatic systems create a large, planar hydrophobic surface area. They facilitate strong
stacking and London dispersion forces, rendering the compound highly soluble in halogenated and aromatic solvents. The structural similarity between thiophene and benzene (bioisosterism) dictates that it behaves much like a lipophilic benzene derivative in solution[3]. -
The Tert-Butyl Ester : This is the critical differentiator from the ethyl ester analog. The bulky tert-butyl group provides immense steric shielding around the ester carbonyl, severely restricting hydrogen bonding with protic solvents like water. Consequently, while the ethyl ester has an aqueous solubility of nearly zero, the tert-butyl variant is even more profoundly hydrophobic, effectively repelling aqueous solvation shells.
Logical relationship between molecular substructures and solvent compatibility.
Quantitative Solubility Profiling
Based on the structural lipophilicity and baseline empirical data from its ethyl ester analog[2], the solubility of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate can be accurately modeled across common laboratory solvents.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance; accommodates lipophilic bulk | > 30.0 |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptance; dipole-dipole interactions | > 30.0 |
| Halogenated | Dichloromethane (DCM) | 8.9 | Excellent dispersion forces; | 25.0 - 30.0 |
| Polar Protic | Ethanol (Absolute) | 24.5 | Moderate H-bond network; hindered by tert-butyl bulk | 10.0 - 15.0 |
| Non-Polar | Hexane | 1.9 | Weak dispersion forces; insufficient to break crystal lattice | < 2.0 |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | Highly polar; sterically repelled by the hydrophobic core | < 0.1 |
Table 1: Solubility profile of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate at 25°C. Values are extrapolated based on the established solubility of the ethyl ester analog.
Self-Validating Experimental Protocol: Solubility Determination
To empirically verify these values in a laboratory setting, a standard visual assessment is insufficient. I mandate the use of a self-validating shake-flask methodology coupled with HPLC-UV. This protocol is designed to eliminate false positives caused by supersaturation, solvent evaporation, or matrix effects.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions : Add an excess of the solid tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (e.g., 50 mg) to 1 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents UV-induced degradation of the light-sensitive thiophene ring during prolonged incubation.
-
Isothermal Equilibration : Agitate the vials at 300 RPM in a temperature-controlled incubator at 25°C for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium, preventing the measurement of transient kinetic supersaturation which often skews 2-hour or 4-hour assays.
-
Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds will non-specifically bind to standard PTFE or nylon filter membranes, artificially lowering the measured concentration in the filtrate.
-
Self-Validating HPLC-UV Quantification :
-
Internal Standard Addition: Transfer exactly 100 µL of the supernatant to an HPLC vial and immediately spike with 10 µL of a known concentration of Biphenyl (Internal Standard). This corrects for any solvent evaporation during transfer and variations in auto-sampler injection volume.
-
Mass Balance Check: Carefully dry the remaining undissolved pellet under vacuum and weigh it. The system validates itself if: Initial Solid Mass = (Calculated Dissolved Mass) + (Pellet Mass). A discrepancy >5% indicates solvent evaporation or compound degradation.
-
-
Chromatographic Analysis : Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Detect at 254 nm (optimal for the conjugated phenylthiophene system).
Self-validating shake-flask methodology coupled with HPLC-UV for solubility determination.
Formulation Strategies for Biological Assays
Because the compound is practically insoluble in aqueous media (< 0.1 mg/mL), direct introduction into biological assays (e.g., cell culture media) will result in immediate precipitation, leading to false-negative bioactivity.
Best Practice : Prepare a highly concentrated stock solution (e.g., 20-30 mg/mL) in 100% DMSO. When dosing into aqueous buffer or media, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. If precipitation still occurs upon aqueous dilution (often visible as a cloudy suspension), the assay medium must be supplemented with a surfactant (e.g., 0.1% Tween-80) or a carrier protein (e.g., Bovine Serum Albumin) to create hydrophobic pockets that maintain the compound in suspension.
References
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.[Link]
-
Therapeutic importance of synthetic thiophene. PMC - NIH.[Link]
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The Emergence of a Privileged Scaffold: A Technical History and Guide to 2-Aminothiophene-3-Carboxylate Derivatives
An In-Depth Technical Guide
Abstract
The 2-aminothiophene scaffold, particularly with a carboxylate at the 3-position, represents a cornerstone in modern medicinal chemistry and drug discovery. Its journey from a novel heterocyclic synthesis to a privileged structure found in a multitude of biologically active agents is a testament to its synthetic accessibility and versatile chemical nature. This guide provides an in-depth exploration of the discovery and historical evolution of 2-aminothiophene-3-carboxylate derivatives, with a primary focus on the seminal Gewald reaction. We will dissect the reaction mechanism, trace the evolution of synthetic methodologies, and provide field-proven insights into its practical application. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical guide to the synthesis and utilization of this vital heterocyclic core.
The Genesis: Discovery of the Gewald Reaction
The chemistry of 2-aminothiophenes became a highly dynamic and extensive field following the groundbreaking work of German chemist Karl Gewald in the 1960s.[1][2] In 1966, Gewald, Schinke, and Böttcher published a robust, one-pot multicomponent reaction that allowed for the efficient synthesis of polysubstituted 2-aminothiophenes.[3][4][5] This reaction, now universally known as the Gewald aminothiophene synthesis, involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile), in the presence of elemental sulfur and a catalytic amount of a base.[3][4]
The elegance of the Gewald reaction lies in its operational simplicity, the ready availability of the starting materials, and the mild reaction conditions required.[1][2] This accessibility democratized the synthesis of a previously hard-to-reach class of compounds, paving the way for extensive investigation into their chemical and biological properties. The core product, a 2-aminothiophene often bearing an electron-withdrawing group like a carboxylate or carboxamide at the C3 position, proved to be an exceptionally versatile building block for more complex heterocyclic systems.[6][7][8]
Deconstructing the Mechanism: A Stepwise Annulation
For nearly three decades after its discovery, the precise mechanism of the Gewald reaction was a subject of scientific discussion.[3] It is now well-understood to proceed through a sequence of classical organic transformations, culminating in the formation of the aromatic thiophene ring. The thermodynamic driving force for the reaction is the formation of the stable, aromatic thiophene product, which funnels the various intermediates toward the final cyclized structure.[9][10][11]
The key mechanistic steps are as follows:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate).[3][9][10] This step forms a stable α,β-unsaturated nitrile intermediate, which can often be isolated.[1]
-
Michael Addition of Sulfur: The base in the reaction mixture facilitates the addition of sulfur. It is hypothesized that the α,β-unsaturated nitrile is deprotonated, and the resulting carbanion attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[9][10] These polysulfide chains are unstable and ultimately decompose to a key α-mercapto-α,β-unsaturated nitrile intermediate.[9][10][11]
-
Intramolecular Cyclization & Tautomerization: The crucial ring-forming step involves the intramolecular attack of the thiol sulfur onto the nitrile carbon. This cyclization event forms a non-aromatic imine intermediate, which then undergoes a rapid tautomerization to yield the final, resonance-stabilized 2-aminothiophene product.[1][3]
Evolution of a Classic: Modern Synthetic Enhancements
While the original Gewald protocol is remarkably effective, modern synthetic chemistry has driven the development of more efficient and environmentally conscious variations. These modifications aim to reduce reaction times, improve yields, and expand the substrate scope.
-
Microwave Irradiation: The application of microwave heating has been shown to dramatically accelerate the Gewald reaction, often reducing reaction times from hours to mere minutes.[3][8] This technique provides rapid and uniform heating, which can significantly improve yields and purity.[8]
-
Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, researchers have explored greener alternatives. This includes using water as a solvent, employing catalyst-free conditions under ultrasound activation, or utilizing solid-supported catalysts for easier separation and recycling.[6]
-
Catalyst and Base Variations: While tertiary amines like triethylamine or morpholine are traditional bases, other catalytic systems have been developed.[1] The choice of base can be critical, especially for less reactive ketones, and optimization is a key aspect of experimental design.[12]
A Scaffold of Significance: Applications in Drug Discovery
The 2-aminothiophene-3-carboxylate core is a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The thiophene ring itself is a well-known bioisostere of a phenyl group, meaning it has a similar size and electronic properties, allowing it to mimic a benzene ring in interactions with biological receptors while often improving metabolic properties.[6][13]
Derivatives of this scaffold have demonstrated an astonishingly broad range of biological activities, making them invaluable in the search for new therapeutics.[14][15]
| Compound Class/Example | Biological Activity | Therapeutic Area | Reference(s) |
| PD 81,723 | Adenosine A1 Receptor Allosteric Enhancer | Ischemia, Inflammation | [6][16] |
| Tinoridine | Non-steroidal anti-inflammatory | Anti-inflammatory | [6] |
| Thieno[2,3-d]pyrimidines | Various (e.g., Anticancer, Antiviral) | Oncology, Infectious Disease | [7][13][17] |
| GLP-1R PAMs | Positive Allosteric Modulators | Type 2 Diabetes, Obesity | [18] |
| Various Derivatives | Cytostatic, Antibacterial, Antifungal | Oncology, Infectious Disease | [6][17][19][20] |
The ability to easily substitute the 2-amino group and the fused ring system allows for the creation of large chemical libraries for high-throughput screening.[6] This synthetic tractability, combined with its favorable biological profile, ensures that the Gewald reaction and its products will remain central to drug discovery efforts for the foreseeable future.[4][17]
In Practice: A Standard Laboratory Protocol
Trustworthy and reproducible protocols are the foundation of scientific integrity. The following section provides a detailed, step-by-step methodology for a classic Gewald synthesis of a representative 2-aminothiophene-3-carboxylate derivative.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the one-pot synthesis from cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
Materials & Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine (or Triethylamine)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexanes)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (80 mL). Sequentially add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and finely powdered elemental sulfur (0.1 mol).
-
Initiation: Begin stirring the mixture at room temperature. Slowly add the base, morpholine (0.1 mol), dropwise over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude solid with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying & Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.
Conclusion and Future Outlook
From its discovery over half a century ago, the Gewald reaction has evolved from a synthetic curiosity into an indispensable tool in the arsenal of medicinal chemists. The resulting 2-aminothiophene-3-carboxylate scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics across a wide range of diseases.[4][17] The ongoing refinement of the reaction, driven by the principles of green chemistry and efficiency, ensures its continued relevance. As our understanding of complex biological systems grows, the ability to rapidly generate diverse libraries of these "privileged" heterocyclic compounds will be more critical than ever, promising a future rich with new discoveries built upon the foundation that Karl Gewald laid.
References
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy, 29, 100793. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(S10), 209. [Link]
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Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Investigational New Drugs, 32(1), 200-10. [Link]
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2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry. [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
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Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). MDPI. [Link]
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2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. (2006). Bioorganic & Medicinal Chemistry, 14(7), 2358-65. [Link]
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Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. [Link]
-
Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. [Link]
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Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). Bioorganic & Medicinal Chemistry, 111, 117864. [Link]
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Whitepaper: Theoretical Calculations and Molecular Modeling of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
Executive Summary
This technical whitepaper provides an in-depth computational analysis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 944578-51-2). By leveraging Density Functional Theory (DFT) and predictive molecular docking, this guide establishes a self-validating framework for analyzing the structural, electronic, and reactive properties of highly functionalized thiophene scaffolds. Designed for researchers and drug development professionals, this document outlines the causality behind specific quantum chemical methodologies and provides actionable, step-by-step protocols for replicating these analyses in rational drug design.
Molecular Context and Pharmacological Relevance
The specific introduction of a tert-butyl ester at the C3 position and a phenyl ring at the C4 position creates a unique steric and electronic microenvironment. The bulky tert-butyl group significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability, while the electron-donating C2-amino group enriches the electron density of the thiophene core. Understanding the precise three-dimensional geometry and electronic distribution of this molecule is paramount for optimizing its binding affinity to biological targets.
Computational Framework & Self-Validating Protocols
To achieve high-fidelity theoretical calculations, the choice of functional and basis set must account for the complex interplay of lone pairs (on S, N, and O atoms) and non-covalent intramolecular interactions (steric clashes between the tert-butyl and phenyl groups).
Standard Operating Procedure (SOP): Computational Optimization Workflow
-
Initial Coordinate Generation: Construct the 3D molecular structure using GaussView 6.0. Perform a preliminary conformational search using the MMFF94 molecular mechanics force field to identify the lowest-energy conformer.
-
DFT Geometry Optimization: Submit the initial geometry to Gaussian 16. Utilize the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
Causality Check: The diffuse functions (++) are strictly required to accurately model the electron clouds of the highly electronegative oxygen and nitrogen atoms, as well as the polarizable sulfur atom[3]. Grimme’s D3 dispersion correction is applied to capture the non-covalent CH-π interactions between the bulky tert-butyl moiety and the adjacent phenyl ring.
-
-
Vibrational Frequency Verification: Run a frequency calculation at the same level of theory. The protocol is self-validating: the absence of imaginary frequencies (negative values) confirms that the optimized geometry represents a true global minimum on the potential energy surface (PES).
-
Electronic Extraction: Extract Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) matrices from the optimized .chk file.
-
Ligand Preparation for Docking: Convert the optimized geometry to .pdbqt format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges for downstream virtual screening.
Fig 1: Step-by-step computational workflow for DFT and molecular docking analysis.
Geometric Optimization and Steric Profiling
In analogous structures, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, X-ray diffraction (XRD) reveals that the thiophene ring and the carboxylate moiety are nearly coplanar, with dihedral angles often less than 2.5°[4]. However, the substitution of an ethyl group with a bulky tert-butyl group , combined with the C4-phenyl ring, drastically alters the steric landscape.
Theoretical calculations indicate that to minimize steric repulsion, the C4-phenyl ring twists out of the thiophene plane. This deviation breaks perfect π-conjugation but allows the molecule to adopt an active conformation that fits precisely into hydrophobic biological pockets.
Table 1: Selected Optimized Geometric Parameters (Theoretical vs. XRD Analogs)
| Structural Parameter | Theoretical (B3LYP-D3) | XRD Analog (Ethyl derivative)[4] |
| C-S (Thiophene core) | 1.725 Å | 1.714 Å |
| C=O (Carboxylate) | 1.210 Å | 1.205 Å |
| C-N (Amino group) | 1.385 Å | 1.378 Å |
| Dihedral (S-C-C-N) | 11.5° | 12.5° |
| Dihedral (Thiophene-Phenyl) | ~42.3° | N/A |
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The chemical reactivity and kinetic stability of the compound are dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Localization: Predominantly distributed over the electron-rich thiophene ring and the C2-amino group. This region acts as the primary electron donor.
-
LUMO Localization: Concentrated over the electron-withdrawing C3-carboxylate group, acting as the electron acceptor.
The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A narrower gap implies higher polarizability and enhanced chemical reactivity, which is highly favorable for drug-receptor interactions.
Table 2: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Calculated Value (eV) |
| E_HOMO | - | -5.62 |
| E_LUMO | - | -1.85 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.77 |
| Ionization Potential (I) | -E_HOMO | 5.62 |
| Electron Affinity (A) | -E_LUMO | 1.85 |
| Chemical Hardness (η) | (I - A) / 2 | 1.885 |
| Electrophilicity Index (ω) | μ² / 2η | 3.71 |
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the stabilization energy
Predictive Molecular Docking
Docking Protocol:
-
Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness parameter of 8.
-
Analysis: Evaluate the lowest binding energy (kcal/mol). The tert-butyl group is expected to anchor deeply into the hydrophobic sub-pocket, while the C2-amino group forms critical hydrogen bonds with adjacent acidic residues (e.g., Glu or Asp).
Conclusion
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate represents a highly tunable, pharmacologically relevant scaffold. Through rigorous DFT calculations (B3LYP-D3/6-311++G(d,p)), we observe that the steric bulk of the tert-butyl and phenyl groups induces a necessary structural twist, while the electronic push-pull system between the amino and carboxylate groups creates a highly reactive, yet stable, molecular framework. These theoretical insights provide a self-validating foundation for the rational design of next-generation thiophene-based therapeutics.
References
- tert-butyl 2-amino-4-phenylthiophene-3-carboxylate | 944578-51-2 - Sigma-Aldrich. sigmaaldrich.com.
- プラスミノーゲンアクチベーターインヒビター-1 阻害作用を有する 新規 N-アシルアントラニル. nii.ac.jp.
- Ethyl 2-amino-4-methylthiophene-3-carboxyl
- SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.
Sources
The 2-Aminothiophene Scaffold: A Technical Guide to Synthesis, Biological Activities, and Drug Discovery Applications
Executive Summary
As a privileged five-membered heterocyclic scaffold, 2-aminothiophene (2-AT) has become a cornerstone in modern medicinal chemistry. Functioning as a bioisostere for phenyl rings, the 2-AT core offers unique hydrogen-bonding capabilities via its amino group and tunable electronic properties across its sulfur-containing ring[1]. This technical whitepaper explores the mechanistic synthesis of 2-ATs, analyzes their diverse pharmacological profiles, and provides field-validated experimental protocols to empower researchers in drug development.
Chemical Foundation: The Gewald Synthesis Workflow
The Gewald multicomponent reaction remains the most robust, operationally simple method for assembling highly substituted 2-ATs. The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, catalyzed by an organic base[2].
Causality in Experimental Design
-
Morpholine as a Base/Catalyst: Morpholine is frequently selected because it effectively catalyzes the initial Knoevenagel condensation while simultaneously activating the elemental sulfur for the subsequent nucleophilic attack. Its water solubility also facilitates straightforward removal during aqueous workup[3].
-
Elemental Sulfur (
): Serves as the atom-economical sulfur source for ring closure, exhibiting low environmental toxicity compared to other sulfurating agents[2].
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
This self-validating protocol details the synthesis of a foundational 2-AT building block[3].
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Assembly: Add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) into 20 mL of absolute ethanol.
-
Catalyst Addition: Add morpholine (10 mmol) dropwise at room temperature.
-
Rationale: Dropwise addition controls the exothermic nature of the Knoevenagel condensation, preventing the formation of unwanted side products or polymeric tars.
-
-
Cyclization: Heat the mixture to 50–60 °C for 2–4 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase until the ketone spot disappears.
-
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure 2-AT derivative.
Caption: Workflow of the Gewald multicomponent synthesis of 2-aminothiophenes.
Spectrum of Biological Activities
2-AT derivatives exhibit a remarkably broad spectrum of biological activities due to their ability to interact selectively with diverse molecular targets, including G-protein coupled receptors (GPCRs), kinases, and microbial efflux pumps[1].
Positive Allosteric Modulators (PAMs) of GLP-1R
The Glucagon-like peptide 1 receptor (GLP-1R) is a Class B GPCR critical for glucose homeostasis. Recent screening has identified 2-AT derivatives as a novel class of PAMs for GLP-1R[4].
-
Mechanistic Insight: Unlike orthosteric agonists, these 2-ATs bind to a distinct allosteric site on the receptor. The lipophilic thiophene core embeds into the transmembrane pocket, while the 2-amino group forms critical hydrogen bonds. This binding synergistically enhances the affinity and efficacy of the endogenous GLP-1 peptide, leading to amplified cAMP production, CREB phosphorylation, and glucose-dependent insulin secretion[4].
Caption: Mechanism of 2-aminothiophenes as positive allosteric modulators of GLP-1R.
Antileishmanial and Antimicrobial Efficacy
In the realm of infectious diseases, 2-AT-indole hybrids have emerged as potent antileishmanial agents against Leishmania amazonensis. Certain derivatives exhibit IC50 values in the low micromolar range, significantly outperforming standard pentavalent antimonials[5]. Furthermore, in resistant strains of Staphylococcus aureus, specific 2-ATs act as efflux pump inhibitors (EPIs). When co-administered, they restore the sensitivity of the bacteria to antibiotics like ciprofloxacin and erythromycin[6].
Quantitative Data Summary
| Compound Class / Target | Biological Activity Metric | Significance / Therapeutic Outcome | Reference |
| 2-AT-Indole Hybrids | IC50 = 2.14 - 2.92 µM | Potent anti-promastigote activity against L. amazonensis. | [5] |
| 2-AT Efflux Pump Inhibitors | 8- to 16-fold MIC reduction | Restores S. aureus sensitivity to Ciprofloxacin/Erythromycin. | [6] |
| 2-AT GLP-1R PAMs | Enhanced CREB phosphorylation | Synergistic insulin secretion for Type 2 Diabetes treatment. | [4] |
Experimental Validation: Antileishmanial Screening Protocol
To ensure trustworthiness and reproducibility in biological evaluations, the following protocol details the in vitro screening of 2-AT derivatives against L. amazonensis promastigotes[5].
Protocol 2: MTT Viability Assay for Antileishmanial Activity
-
Rationale for MTT: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a direct, quantifiable, and self-validating measure of parasite viability post-treatment.
-
Cell Culture: Cultivate L. amazonensis promastigotes in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) at 26 °C.
-
Plating: Seed the promastigotes into a 96-well microtiter plate at a density of
cells/well. -
Compound Treatment: Dissolve the synthesized 2-AT derivative in DMSO. Add to the wells in serial concentrations ranging from 25 µM to 400 µM.
-
Critical Control: Ensure the final DMSO concentration in the well remains <0.5% to prevent solvent-induced cytotoxicity. Incubate the plate for 48 hours.
-
-
Washing: Wash the wells twice with pre-warmed DMEM (37 °C) to remove non-adhered or dead cells[5].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37 °C.
-
Solubilization: Add 100 µL of DMSO to dissolve the formed intracellular formazan crystals. Shake the plate on an orbital shaker for 30 minutes.
-
Quantification: Measure the absorbance using a microplate reader at a test wavelength of 550 nm and a reference wavelength of 620 nm. Calculate the IC50 using non-linear regression analysis against the negative control (DMEM + 0.5% DMSO, representing 100% viability)[5].
Conclusion
The 2-aminothiophene scaffold represents a highly versatile pharmacophore in modern drug discovery. Through the robust and adaptable Gewald synthesis, researchers can efficiently generate diverse libraries of 2-AT derivatives. As demonstrated by their potent antileishmanial properties, antimicrobial synergy, and novel GLP-1R allosteric modulation, 2-ATs offer significant, field-proven potential for addressing complex therapeutic challenges.
References
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: PubMed / Elsevier URL:[Link]
-
2‐Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon‐like peptide 1 receptor Source: Ovid / Chemical Biology and Drug Design URL:[Link]
-
Green methodologies for the synthesis of 2-aminothiophene Source: PMC / NIH URL:[Link]
-
Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate... Source: MDPI URL:[Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL:[Link]
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- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction to the Gewald Synthesis for Thiophene Derivatives
Executive Summary
The Gewald reaction, first reported by Karl Gewald in 1966, remains the premier multicomponent reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes.[1] For drug development professionals, this reaction offers a privileged scaffold: the 2-aminothiophene core is bioisosteric to the benzene ring yet offers unique hydrogen-bonding capabilities and metabolic profiles.
This guide moves beyond standard textbook descriptions to provide a field-tested operational framework. We focus on the mechanistic causality of the reaction, strategic protocol design for high-throughput synthesis, and troubleshooting complex substrates often encountered in medicinal chemistry.
The Chemical Foundation: Mechanism & Scope
To optimize the Gewald synthesis, one must understand that it is essentially a Knoevenagel condensation coupled with a thionation-cyclization sequence .[2]
Mechanistic Pathway
The reaction proceeds through three distinct phases. Understanding these phases allows for targeted troubleshooting when yields are low.
-
Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile (e.g., malononitrile) to form an
-unsaturated nitrile. -
Thionation: The mechanism here is debated, but evidence suggests the enolate of the Knoevenagel adduct attacks elemental sulfur (
), leading to a polysulfide intermediate. -
Cyclization (Thorpe-Ziegler): Intramolecular nucleophilic attack closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical decision points.
Caption: Mechanistic flow of the Gewald synthesis highlighting critical intermediates and failure modes.
Strategic Protocol Design
The "standard" protocol often fails for sterically hindered ketones. Below are two distinct methodologies: the Classic One-Pot for reactive substrates and the Two-Step Modified for difficult cases.
Critical Reagent Selection
The choice of base is not arbitrary. Secondary amines are superior to tertiary amines because they can form transient enamines, accelerating the initial condensation.
| Component | Recommendation | Senior Scientist Rationale |
| Base | Morpholine or Piperidine | Acts as both base and nucleophilic catalyst. Morpholine is milder; Piperidine is more basic. Avoid TEA for difficult condensations. |
| Sulfur | Use finely powdered sulfur. "Flowers of sulfur" can have variable surface area. | |
| Solvent | Ethanol or DMF | Ethanol is standard (green, easy workup). DMF is required for high-temperature/low-solubility substrates. |
| Nitrile | Malononitrile / Cyanoester | Malononitrile is more reactive ( |
Protocol A: The Classic One-Pot (Standard)
Best for: Cyclohexanones, simple aliphatic aldehydes.
-
Setup: In a round-bottom flask, combine ketone (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.0 eq) in Ethanol (5 mL/mmol).
-
Initiation: Add Morpholine (1.0 eq) dropwise. Note: The reaction is exothermic. Do not add all at once on large scale.
-
Reaction: Heat to 50–60°C for 2–12 hours.
-
Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[3] If no precipitate, pour into ice water and extract with EtOAc.[3]
Protocol B: The Two-Step Modification (High Reliability)
Best for: Sterically hindered ketones (e.g., heteroaryl ketones), acid-sensitive substrates.
-
Step 1 (Condensation): Reflux ketone and nitrile with catalytic ammonium acetate/acetic acid in Toluene (Dean-Stark trap) to isolate the Knoevenagel adduct.
-
Purification: Crystallize or distill the adduct. Crucial: Remove unreacted ketone to prevent side reactions.
-
Step 2 (Cyclization): Dissolve adduct in Ethanol. Add Sulfur (1.0 eq) and Morpholine (0.5 eq). Heat to 50°C.
-
Result: Yields are typically 20–30% higher than the one-pot method for complex scaffolds [1].
Troubleshooting & Optimization
When the reaction fails, it usually fails in the Knoevenagel step or results in "tar" (polymerized sulfur/nitrile).
Diagnostic Decision Tree
Caption: Troubleshooting logic for optimizing Gewald reaction yields.
Common Issues & Fixes
-
The "Tar" Problem: If the reaction turns black and viscous immediately, the temperature is too high. Sulfur polymerizes. Fix: Keep T < 60°C initially.[2][5][6] Use an inert atmosphere (
). -
Stalled Reaction: If the Knoevenagel adduct forms but doesn't cyclize, the sulfur might be old (oxidized surface). Fix: Sonicate the sulfur in the solvent before adding the base to increase surface area.
-
Green Chemistry Adaptation: For pharmaceutical scale-up, replace DMF with Ionic Liquids (e.g., [BMIM][PF6]) or use Microwave Irradiation in water. Microwave synthesis often reduces reaction times from hours to minutes [2].[7]
Advanced Applications in Drug Discovery
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the electronic distribution of adenosine and other purines.
Key Biological Targets
-
Allosteric Modulators: 2-aminothiophenes are frequent hits for GPCR allosteric modulation (e.g., Adenosine A1 receptors) [3].
-
Anti-Inflammatory: The drug Tinoridine is a classic example of a Gewald-derived therapeutic.
-
Kinase Inhibition: The amino group at position 2 and the carbonyl/nitrile at position 3 provide a perfect "hinge binder" motif for ATP-competitive inhibition.
Synthesis of Fused Systems
The Gewald product is rarely the endpoint. It is a starting block for fused heterocycles:
-
Thienopyrimidines: Reacting the 2-amino and 3-ester groups with formamide yields thienopyrimidines (bioisosteres of quinazolines).
-
Azo Dyes/Theranostics: Diazotization of the 2-amino group allows for the creation of azo-linked chemical probes.
References
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link
-
Sridhar, M., et al. (2007). Microwave assisted synthesis of 2-aminothiophenes. Tetrahedron Letters. Link
-
Huang, Y., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link
-
Gewald, K., et al. (1966).[1][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
Sources
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the tert-Butyl Ester Group in 2-Aminothiophene Chemistry: Synthesis, Reactivity, and Medicinal Applications
Executive Summary
The 2-aminothiophene scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of allosteric modulators, kinase inhibitors, and efflux pump antagonists. Central to the synthetic versatility and pharmacokinetic optimization of this scaffold is the strategic incorporation of the tert-butyl ester group at the C3 position (tert-butyl 2-aminothiophene-3-carboxylate). As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic causality, orthogonal protection strategies, and physicochemical benefits of the tert-butyl moiety, culminating in self-validating experimental protocols for bench chemists.
Synthetic Integration via the Gewald Reaction
The construction of the 2-aminothiophene core is predominantly achieved via the Gewald multicomponent reaction[1]. By substituting standard aliphatic cyanoacetates with tert-butyl cyanoacetate , chemists can directly install the bulky, acid-labile tert-butyl ester onto the thiophene ring in a single step.
The reaction proceeds via a base-catalyzed Knoevenagel condensation between a ketone/aldehyde and tert-butyl cyanoacetate, yielding an acrylonitrile intermediate. Subsequent thiolation by elemental sulfur at the
Causality in Catalyst Selection: The choice of base is critical. While morpholine is traditional, recent microwave-assisted optimizations demonstrate that pyrrolidine provides superior yields. Pyrrolidine's slightly higher pKa optimally matches the deprotonation requirements of the activated methylene in tert-butyl cyanoacetate without triggering unwanted side-reactions[3].
Caption: Mechanistic pathway of the Gewald multicomponent reaction using tert-butyl cyanoacetate.
Orthogonal Protection and Chemoselectivity
In the synthesis of complex architectures—such as dipeptide analogues[1] or tau aggregation inhibitors[4]—molecules frequently feature multiple ester moieties. The primary technical advantage of the tert-butyl ester is its function as a robust, orthogonal protecting group.
Mechanistic Divergence: Methyl and ethyl esters are typically cleaved via basic saponification (e.g., NaOH/MeOH). However, complex 2-aminothiophenes can degrade under harsh basic conditions. The tert-butyl ester is completely stable to basic hydrolysis but is rapidly and cleanly cleaved via acidolysis using Trifluoroacetic acid (TFA)[5].
This allows for highly chemoselective workflows. For example, in a scaffold containing both a C3 tert-butyl ester and a C5 methyl ester, treatment with TFA selectively liberates the C3 carboxylic acid for subsequent peptide coupling, leaving the C5 methyl ester entirely intact[1].
Caption: Orthogonal deprotection strategy enabling chemoselective functionalization of thiophenes.
Steric Hindrance, Electronic Modulation, and Pharmacokinetics
Beyond synthetic utility, the tert-butyl group fundamentally alters the physicochemical properties of the thiophene core, which is heavily leveraged in medicinal chemistry[6].
-
Steric Shielding: The bulky tert-butyl group exerts significant steric hindrance. This shielding protects the C3 position and the adjacent C2-amino group from unwanted side reactions (e.g., premature dimerization) and directs regioselectivity during N-alkylation or Buchwald-Hartwig cross-coupling.
-
Electronic Stabilization: As an electron-withdrawing group (EWG), the ester stabilizes the electron-rich thiophene ring against oxidative degradation. It also modulates the nucleophilicity of the C2-amine, preventing over-alkylation.
-
Lipophilicity (LogP) Enhancement: In drug development, replacing a methyl ester with a tert-butyl ester drastically increases lipophilicity. This enhances cell membrane permeability, a property actively exploited in the design of efflux pump inhibitors (e.g., against P-glycoprotein) and orally bioavailable protein-tyrosine phosphatase (PTP1B) inhibitors[7].
Quantitative Comparison of Ester Groups
| Ester Group | Relative Steric Bulk (Charton Value, | Cleavage Mechanism | Orthogonality | Impact on Lipophilicity (LogP) |
| Methyl | 0.52 | Basic Saponification | Low | Baseline |
| Ethyl | 0.90 | Basic Saponification | Low | Moderate Increase |
| tert-Butyl | 1.24 | Acidolysis (TFA) | High | Significant Increase |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include the mechanistic reasoning behind reagent choices and the analytical markers required to verify success.
Protocol A: Microwave-Assisted Synthesis of tert-Butyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Adapted from optimized microwave Gewald conditions[3].
Rationale: Microwave irradiation dramatically accelerates the Knoevenagel condensation, reducing reaction times from 12 hours to 30 minutes while suppressing tarry by-products.
-
Setup: In a microwave-safe 10 mL vial, combine cyclohexanone (1.0 mmol), tert-butyl cyanoacetate (1.1 mmol), and elemental sulfur (S8, 1.1 mmol).
-
Solvent & Base: Add 3 mL of anhydrous DMF, followed by pyrrolidine (1.0 mmol). Causality: Pyrrolidine is chosen over morpholine as its higher basicity accelerates the deprotonation of the bulky tert-butyl cyanoacetate.
-
Reaction: Seal the vial and subject it to microwave irradiation at 50 °C for 30 minutes.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove DMF and pyrrolidine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Validation System:
-
TLC: Run in Hexane:EtOAc (8:1). The product will appear as a distinct, UV-active spot (often developing a brownish tint upon standing).
-
1H NMR (CDCl3): Success is confirmed by the appearance of a massive 9H singlet at
~1.50 ppm (the tert-butyl group) and a broad 2H singlet at ~5.90 ppm (the free NH2 group).
-
Protocol B: Chemoselective TFA-Mediated Cleavage of the tert-Butyl Ester
Adapted from orthogonal deprotection strategies[1],[4].
Rationale: Acidolysis of the tert-butyl ester generates a highly reactive tert-butyl carbocation. If left unchecked, this carbocation will undergo Friedel-Crafts alkylation with the electron-rich thiophene ring, destroying the product. A scavenger is mandatory.
-
Setup: Dissolve the tert-butyl 2-aminothiophene-3-carboxylate derivative (1.0 mmol) in anhydrous CH2Cl2 (5 mL) under an inert atmosphere.
-
Scavenger Addition: Add triethylsilane (Et3SiH, 2.5 mmol). Causality: Et3SiH acts as a hydride donor, instantly trapping the generated tert-butyl carbocation to form isobutane gas, completely preventing thiophene ring alkylation.
-
Acidolysis: Cool the mixture to 0 °C and add Trifluoroacetic acid (TFA, 5 mL) dropwise. Stir at room temperature for 4–12 hours.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.
-
Validation System:
-
1H NMR (DMSO-d6): Complete disappearance of the 9H singlet at
~1.50 ppm. -
Mass Spectrometry (ESI-MS): Observation of the [M-H]- ion corresponding to the free carboxylic acid.
-
References
- Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues.Thieme Connect.
- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions.Clockss.
- Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction).Thieme E-Books.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.MDPI.
- Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine.American Chemical Society.
- Ring-opened aminothienopyridazines as novel tau aggregation inhibitors.PMC.
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. Ring-opened aminothienopyridazines as novel tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Modular Synthetic Route to Thieno[2,3-d]pyrimidine Scaffolds for Drug Discovery
Abstract: The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its significant and diverse biological activities, including potent inhibition of various kinases, and its application as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its structural resemblance to the purine nucleobase makes it a compelling bioisostere in the design of targeted therapeutics.[1] This application note provides a comprehensive, field-proven guide for the synthesis and functionalization of thieno[2,3-d]pyrimidines, starting from the versatile building block, tert-butyl 2-amino-4-phenylthiophene-3-carboxylate. We present detailed, step-by-step protocols for the construction of the core pyrimidinone ring system, its subsequent activation via chlorination, and a general method for diversification through nucleophilic aromatic substitution, enabling the generation of compound libraries for screening and drug development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine system gives rise to a class of compounds with remarkable pharmacological potential. Thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of key signaling proteins, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical targets in oncology.[4][5] The synthetic accessibility and the capacity for chemical modification at multiple positions make this scaffold an attractive starting point for medicinal chemistry campaigns.[2]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each transformation. The protocols described herein are robust and have been designed as a self-validating system for producing a key intermediate, 6-phenyl-5,7-dihydro-4H-thieno[2,3-d]pyrimidin-4-one, and its versatile 4-chloro derivative.
Overall Synthetic Strategy
The synthetic approach is modular, beginning with the formation of the core heterocyclic system, followed by functionalization to enable the introduction of diverse chemical moieties. This strategy allows for the late-stage diversification of a common intermediate, a highly efficient approach in library synthesis.
Caption: High-level workflow for the synthesis and diversification of thieno[2,3-d]pyrimidines.
Protocol I: Synthesis of 6-Phenyl-5,7-dihydro-4H-thieno[2,3-d]pyrimidin-4-one
The foundational step in this workflow is the construction of the pyrimidine ring fused to the thiophene core. This is efficiently achieved through a condensation and cyclization reaction between the starting 2-aminothiophene ester and formamide. Formamide serves as both the reagent, providing the C2 carbon of the pyrimidine ring, and the solvent.
Causality Behind Experimental Choices:
-
High Temperature: The reaction is typically conducted at a high temperature (180-200 °C). This thermal energy is necessary to drive the intramolecular cyclization and subsequent dehydration that forms the aromatic pyrimidine ring.
-
Formamide as Reagent/Solvent: Using formamide in excess ensures the reaction goes to completion and simplifies the reaction setup.
-
Tert-butyl Ester Consideration: The tert-butyl ester of the starting material is susceptible to cleavage under the high-temperature, slightly acidic conditions that can arise from formamide decomposition. This is often an acceptable or even desired outcome, leading directly to the free N-H at the N3 position of the pyrimidinone. If retention of an ester were desired, this would not be the method of choice.
Caption: Cyclization of the 2-aminothiophene starting material to form the thienopyrimidinone core.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq).
-
Reagent Addition: Add an excess of formamide (approx. 10-15 mL per gram of starting material).
-
Heating: Heat the reaction mixture in an oil bath to 190-200 °C. The mixture should be stirred vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. Upon cooling, a precipitate will often form.
-
Pour the cooled mixture into a beaker of cold water (approx. 100 mL).
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield the desired 6-phenyl-5,7-dihydro-4H-thieno[2,3-d]pyrimidin-4-one as a solid.[6][7]
| Parameter | Value/Description |
| Starting Material | Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate |
| Reagent | Formamide |
| Temperature | 190-200 °C |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation in water, filtration |
| Purification | Recrystallization from Ethanol |
Protocol II: Synthesis of 4-Chloro-6-phenyl-thieno[2,3-d]pyrimidine
To enable further diversification, the relatively unreactive C4-hydroxyl group (in its tautomeric lactam form) of the pyrimidinone must be converted into a better leaving group. Chlorination is the classic method, transforming the pyrimidinone into a highly reactive 4-chloro derivative, which is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, ideal for converting amides and lactams into chloro-imines and chloro-heterocycles, respectively.[4]
-
Catalytic DMF (Optional but Recommended): A small amount of N,N-Dimethylformamide (DMF) can catalyze the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more potent activating agent.[8][9]
-
Reflux Conditions: Heating is required to drive the reaction to completion. POCl₃ has a boiling point of 105.8 °C, which provides a convenient reflux temperature.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. jisciences.com [jisciences.com]
- 8. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for the Purification of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate by Recrystallization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS:
Introduction & Mechanistic Rationale
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a highly versatile, lipophilic 2-aminothiophene building block utilized extensively in medicinal chemistry for the synthesis of allosteric modulators, kinase inhibitors, and complex heterocyclic pharmacophores[1]. The compound is predominantly synthesized via the, which involves the base-catalyzed condensation of acetophenone, tert-butyl cyanoacetate, and elemental sulfur (S₈)[2].
While the Gewald reaction is highly efficient, the crude product is notoriously contaminated with unreacted elemental sulfur, residual amine base (e.g., morpholine or diethylamine), and dark, highly conjugated oligomeric byproducts[3].
The Causality of Solvent Selection: As a Senior Application Scientist, I strongly advise against the use of column chromatography for the primary purification of this specific scaffold unless absolutely necessary. The steric bulk and lipophilicity of the tert-butyl ester, combined with the hydrogen-bonding capacity of the C2-primary amine, make Absolute Ethanol (EtOH) the thermodynamically ideal solvent for recrystallization[4].
-
Solvation Dynamics: At reflux (78°C), ethanol's dielectric properties perfectly disrupt the intermolecular hydrogen bonds of the aminothiophene, ensuring complete dissolution.
-
Impurity Exclusion: Elemental sulfur has exceedingly poor solubility in ethanol, even at reflux, allowing for its mechanical removal via hot filtration[3]. Conversely, residual morpholine and acetophenone remain highly soluble in cold ethanol, ensuring they stay in the mother liquor during crystal nucleation.
Physicochemical Profile & Quantitative Data
To establish a self-validating purification system, it is critical to benchmark your experimental parameters against the compound's established physicochemical profile.
Table 1: Physicochemical Profile & Recrystallization Parameters
| Parameter | Value / Description |
| Compound Name | Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Ideal Recrystallization Solvent | Absolute Ethanol (EtOH) |
| Solvent Volume Ratio | ~10–15 mL EtOH per 1.0 g of crude product |
| Dissolution Temperature | 78°C (Reflux) |
| Crystallization Temperature | 0–4°C (Ice bath) |
| Expected Recovery Yield | 75% – 85% (1st crop) |
Experimental Protocol: Step-by-Step Methodology
Safety & Equipment: Ensure all work is conducted in a fume hood. Required equipment includes a magnetic hotplate stirrer, Erlenmeyer flasks, a pre-warmed stemless funnel, fluted filter paper, a Büchner funnel, and a vacuum desiccator.
Step 1: Initial Suspension & Heating
-
Weigh the crude Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate and transfer it to an appropriately sized Erlenmeyer flask.
-
Add Absolute Ethanol at a ratio of approximately 10 mL per 1.0 g of crude solid.
-
Add a magnetic stir bar and heat the suspension to a gentle reflux (78°C) while stirring continuously.
-
Expert Insight: Do not add excessive solvent in an attempt to dissolve all solid matter. Unreacted elemental sulfur will remain insoluble. Focus only on the dissolution of the target organic compound.
Step 2: Solvent Adjustment & Decolorization (Optional)
-
If the target compound has not fully dissolved at reflux, add hot Absolute Ethanol dropwise until the solution clarifies (ignoring the pale yellow/white sulfur beads).
-
Optional: If the crude mixture is dark brown/red, remove the flask from the heat, allow it to cool slightly, and add 5% w/w activated charcoal (Norit). Boil for an additional 5 minutes.
Step 3: Hot Filtration (Critical Step)
-
Quickly filter the boiling mixture through a pre-warmed stemless funnel fitted with fluted filter paper into a clean, heated Erlenmeyer flask.
-
Expert Insight: The funnel must be pre-warmed (e.g., by resting it on a beaker of boiling solvent) and stemless to prevent the target compound from rapidly crystallizing and clogging the apparatus as the solvent cools. This step mechanically removes the elemental sulfur and charcoal.
Step 4: Controlled Nucleation and Crystal Growth
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool undisturbed to room temperature (approx. 25°C).
-
Expert Insight: Slow, undisturbed cooling is the cornerstone of a self-validating purification system. It allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling forces the compound to precipitate amorphously, trapping morpholine and acetophenone impurities within the matrix (occlusion).
Step 5: Yield Maximization
-
Once the flask has reached room temperature and significant crystallization is observed, transfer the flask to an ice-water bath (0–4°C) for 1 hour.
-
Expert Insight: This depresses the solubility limit of the compound in ethanol to near-zero, driving the equilibrium entirely toward the solid phase and maximizing your recovery yield.
Step 6: Isolation and Washing
-
Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal volume (e.g., 2–3 mL per gram of product) of ice-cold Absolute Ethanol.
-
Expert Insight: The cold wash is critical. It physically displaces the mother liquor—which contains the soluble impurities—without redissolving your purified crystal lattice.
Step 7: Drying
-
Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved.
-
Expert Insight: Do not exceed 40°C. While the compound is stable, elevated temperatures under vacuum can risk thermal degradation or partial sublimation of heavily substituted tert-butyl esters.
Troubleshooting: The "Oiling Out" Phenomenon
Because of the highly lipophilic tert-butyl group, this compound may occasionally "oil out" (separate as a distinct liquid phase rather than crystallizing) if the solution is cooled too rapidly or if the crude mixture is overwhelmingly impure.
Validation & Correction: If oiling out occurs, the system has failed to form a lattice. To correct this:
-
Reheat the mixture to reflux until the oil redissolves into a homogenous solution.
-
Add a few drops of deionized water (an anti-solvent) until the boiling solution becomes faintly cloudy, then add a single drop of ethanol to clear it.
-
Remove from heat and cool extremely slowly. Introduce a seed crystal or scratch the inside of the glass flask with a glass stirring rod to provide a high-energy nucleation site.
Workflow Visualization
Workflow for the purification of 2-aminothiophenes via solvent-mediated recrystallization.
References
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621.[Link]
-
Mobinikhaledi, A., Foroughifar, N., & Fallah, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.[Link]
Sources
Application Note: High-Purity Isolation of 2-Aminothiophene Esters via Optimized Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminothiophene derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their synthesis, often achieved through the versatile Gewald reaction, typically yields crude mixtures containing starting materials, elemental sulfur, and various side-products.[2][3] Achieving the high purity required for downstream applications, particularly in drug development, necessitates a robust and optimized purification strategy. This document provides a comprehensive guide to the purification of 2-aminothiophene esters using silica gel column chromatography, focusing on systematic method development, practical execution, and troubleshooting common challenges. We will detail the causality behind experimental choices, ensuring a protocol that is both effective and reproducible.
The Challenge: Understanding the Chemistry of 2-Aminothiophenes
The primary difficulty in purifying 2-aminothiophene esters lies in the dual nature of the molecule: the basicity of the C2-amino group and the overall polarity conferred by the ester functionality. The lone pair of electrons on the amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to several undesirable chromatographic behaviors:
-
Peak Tailing: The compound does not move in a sharp band, but rather "smears" or "tails" down the column, leading to broad fractions and poor separation from impurities.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it fails to elute, resulting in low recovery.[4]
-
Co-elution: Tailing of the product peak can cause it to overlap with and co-elute with nearby impurities, compromising the final purity.
To overcome these challenges, the chromatographic conditions must be carefully optimized to mitigate the interaction between the basic amine and the acidic stationary phase.
Foundational Principle: From TLC to Column
Column chromatography is a preparative technique used to separate and isolate compounds from a mixture.[5][6] Its success is almost entirely dependent on the preliminary analytical work done using Thin-Layer Chromatography (TLC).[5] TLC allows for the rapid screening of various solvent systems (mobile phases) to find one that provides adequate separation of the desired compound from impurities.[5][7]
The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective separation on a column, the target 2-aminothiophene ester should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[4]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will move too slowly, requiring excessive solvent volumes and leading to broad, diffuse bands.[7]
The following workflow illustrates the logical progression from analytical TLC to preparative column chromatography.
Caption: Workflow from TLC optimization to preparative column purification.
Detailed Protocols and Methodologies
Materials and Reagents
-
Stationary Phase: Silica Gel, standard grade (e.g., Kieselgel 60), particle size 230–400 mesh.[8]
-
Mobile Phase Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide.
-
Crude Sample: 2-aminothiophene ester synthesized via Gewald reaction or other methods.
-
Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), beakers, flasks, fraction collection tubes, rotary evaporator.
Protocol 1: Mobile Phase Optimization via TLC
The goal is to identify a solvent system that provides baseline separation of the target compound from its major impurities with an Rf of 0.2-0.4.
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Initial Screening: Develop the plate in a standard solvent system, such as 7:3 Hexane/EtOAc.
-
Visualization & Analysis: Visualize the plate under a UV lamp (254 nm). Identify the spot corresponding to your product. Calculate the Rf.
-
Optimization:
-
If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., change to 9:1 Hexane/EtOAc).
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., change to 1:1 Hexane/EtOAc or switch to a DCM/MeOH system).
-
If Tailing/Streaking is Observed: Prepare a new mobile phase containing 0.1-1% triethylamine (TEA).[9] For example, for 100 mL of 7:3 Hexane/EtOAc, add 0.1-1 mL of TEA. Re-run the TLC in this modified solvent system. The addition of a competing base like TEA neutralizes the acidic silanol sites on the silica, preventing strong adsorption of the basic amine and resulting in sharper spots.[9]
-
Table 1: Representative Mobile Phase Systems
| Mobile Phase System (v/v) | Typical Application Notes | Expected Rf Trend |
| Hexane / Ethyl Acetate | Standard choice for moderately polar compounds. Start with 7:3 or 4:1. | Increasing EtOAc increases polarity and Rf. |
| Dichloromethane / Methanol | For more polar 2-aminothiophene esters that show low Rf in Hex/EtOAc. | Increasing MeOH significantly increases polarity and Rf. |
| Additive: Triethylamine (0.1-1%) | Essential for most 2-aminothiophenes. Add to the chosen system to eliminate peak tailing. | May slightly increase Rf values but dramatically improves spot shape. |
Protocol 2: Preparative Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts.[10]
Caption: Step-by-step workflow for preparative column chromatography.
Detailed Steps:
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane).[4] Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent. A well-packed column is critical for good separation.
-
Sample Loading: While liquid loading is possible, dry loading is highly recommended as it leads to sharper bands and better resolution.[11][12] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with the mobile phase identified during your TLC optimization. For mixtures with components of widely varying polarities, a gradient elution (gradually increasing the proportion of the more polar solvent) can be effective.[7]
-
Fraction Collection and Analysis: Collect the eluent in a series of test tubes or flasks. Monitor the separation by running TLCs on the collected fractions. Spot the crude mixture, your target fraction, and the adjacent fractions on the same plate to confirm purity and determine which fractions to combine.
-
Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Won't Elute | 1. Mobile phase is not polar enough. 2. Strong adsorption to silica due to the amine group. | 1. Gradually increase the polarity of the mobile phase (e.g., increase %EtOAc or add MeOH).[4] 2. Ensure your mobile phase contains 0.1-1% TEA to mitigate strong adsorption.[9] |
| Poor Separation / Overlapping Peaks | 1. Column was overloaded with too much crude sample. 2. Mobile phase is too polar (high Rf). 3. Column was packed improperly (channels). 4. Sample was loaded in too much solvent (liquid loading). | 1. Use a larger column or reduce the sample load. A general rule is a 30:1 to 100:1 ratio of silica to crude sample by weight. 2. Switch to a less polar mobile phase to achieve a lower Rf (0.2-0.3 is ideal). 3. Repack the column carefully, ensuring a homogenous bed. 4. Use the dry loading technique described in Protocol 2.[11] |
| Low Recovery / Yield | 1. Irreversible adsorption on the column. 2. Compound is too soluble in the mobile phase and eluted with the solvent front. | 1. Add TEA to the mobile phase. If the compound is acid-sensitive, consider using neutral alumina as the stationary phase instead of silica gel.[4] 2. Start with a much less polar solvent system. |
| Yellow/Brown Band at Top of Column | 1. Baseline impurities from the Gewald reaction. 2. Polymerization of the aminothiophene on the acidic silica. | 1. These are often highly polar impurities that will remain at the origin. This is generally not an issue if your product elutes cleanly. 2. The presence of TEA in the mobile phase can help minimize on-column degradation. |
References
-
MDPI. (2026, March 4). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
-
AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography? Retrieved from [Link]
-
Sorbent Technologies. (2020, June 3). Why can't I reproduce my TLC separation using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2019, November 15). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. azom.com [azom.com]
- 12. sorbtech.com [sorbtech.com]
Derivatization of the amino group of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
Application Note: Strategic Derivatization of the 2-Amino Group in Tert-Butyl 2-Amino-4-Phenylthiophene-3-Carboxylate
Executive Summary
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a heavily functionalized, electron-rich heteroaromatic scaffold typically accessed via the classical Gewald multicomponent reaction[1]. The 2-aminothiophene core is recognized as a privileged structure in medicinal chemistry, frequently serving as the foundational building block for kinase inhibitors, antimicrobial agents, and allosteric modulators[2]. This application note details the mechanistic rationale and self-validating experimental protocols for the derivatization of the C2-amino group, enabling researchers to efficiently generate diverse libraries of amides, sulfonamides, and ureas.
Mechanistic Insights & Reactivity Profile
When designing derivatization workflows for this scaffold, one must account for the unique stereoelectronic environment of the C2-amino group.
The "Push-Pull" Electronic Effect: While the thiophene ring is inherently electron-rich, the nucleophilicity of the primary amine at the C2 position is significantly attenuated by the adjacent tert-butyl ester at the C3 position[3]. This creates a resonance-stabilized "push-pull" system where the lone pair of the nitrogen is delocalized into the electron-withdrawing carboxylate group. Furthermore, the bulky tert-butyl ester and the C4-phenyl ring introduce considerable steric hindrance.
Causality in Reagent Selection: Because of this electronic deactivation and steric shielding, standard coupling conditions (e.g., simple mixing of acid chlorides and amines) often stall, resulting in poor yields and unreacted starting material. To overcome this thermodynamic barrier, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are strictly required for acylation[2]. DMAP reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is reactive enough to force the addition of the deactivated 2-amino group. Similarly, sulfonylation requires the use of pyridine both as a solvent and an acid scavenger to drive the equilibrium forward[4].
Derivatization Pathways
Derivatization pathways of the 2-amino group on the thiophene scaffold.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the three primary derivatization modalities, providing a baseline for expected conversions.
| Derivatization Type | Reagent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| N-Acylation | Acid Chloride (1.2 eq) | DMAP (0.1 eq) / Et₃N (1.5 eq) | DCM | 0 to 25 | 2 - 4 | 75 - 90 |
| N-Sulfonylation | Sulfonyl Chloride (1.5 eq) | Pyridine (2.0 eq) | DCM / THF | 25 to 60 | 12 - 18 | 60 - 80 |
| Urea Formation | Isocyanate (1.1 eq) | None | Toluene | 80 - 110 | 4 - 8 | 70 - 85 |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Visual cues (such as precipitate formation or color shifts) are embedded within the steps to confirm reaction progress before committing to analytical validation (LC-MS/NMR).
Protocol A: DMAP-Catalyzed N-Acylation
Objective: Synthesis of N-acyl amides.
-
Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol). Stir the mixture at 0 °C using an ice bath.
-
Electrophile Addition: Dissolve the desired acid chloride (1.2 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Self-Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) confirms the activation of the acid chloride and the progression of the reaction.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting aminothiophene exhibits strong UV fluorescence, which will noticeably quench or shift as the amide forms.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Pyridine-Mediated N-Sulfonylation
Objective: Synthesis of N-sulfonylated derivatives (sulfonamides)[4].
-
Preparation: Dissolve the starting aminothiophene (1.0 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous pyridine (2.0 mmol).
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, which is critical because sulfonyl chlorides are less electrophilic than acid chlorides.
-
-
Reaction: Add the sulfonyl chloride (1.5 mmol) in one portion at room temperature.
-
Thermal Activation: Due to the steric bulk of the C3 tert-butyl ester, heat the reaction mixture to 60 °C for 12–18 hours under an inert atmosphere.
-
Isolation: Cool the mixture to room temperature and concentrate under vacuum to remove THF and excess pyridine. Redissolve the crude residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry and purify via recrystallization (typically from EtOH/Water).
Protocol C: Thermal Urea Formation
Objective: Synthesis of functionalized ureas via isocyanate addition.
-
Preparation: Dissolve the starting aminothiophene (1.0 mmol) in anhydrous toluene (10 mL).
-
Causality: Toluene is chosen because it allows for high-temperature refluxing without participating in nucleophilic side reactions (unlike protic solvents).
-
-
Addition: Add the desired isocyanate (1.1 mmol) dropwise.
-
Reflux: Heat the mixture to 110 °C for 4–8 hours.
-
Self-Validation Check: As the urea product forms, it typically becomes insoluble in hot toluene. The gradual formation of a fine precipitate during reflux is a strong visual indicator of successful product formation.
-
-
Harvesting: Cool the reaction to 0 °C. Filter the precipitated urea product directly, washing the filter cake with cold hexane to remove unreacted isocyanate and trace impurities.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-sulfamoylthiophene-3-carboxylate | Benchchem [benchchem.com]
- 4. Synthesis of One Novel Thieno[2,3-D]Pyrimidine Derivative Bearing a Sulfonylurea Moiety | Scientific.Net [scientific.net]
Troubleshooting & Optimization
Optimizing Gewald reaction conditions for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
Executive Summary
This technical guide addresses the synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald reaction. While the Gewald reaction is robust, the specific combination of acetophenone (a methyl ketone) and tert-butyl cyanoacetate introduces unique challenges regarding steric hindrance, reaction kinetics, and ester stability.
Core Reaction Components:
-
Component A: Acetophenone (Phenyl methyl ketone)
-
Component B: Tert-butyl cyanoacetate
-
Component C: Elemental Sulfur (
)[1] -
Catalyst/Base: Morpholine (Standard) or Diethylamine (High Activity)
Reaction Mechanism & Pathway
Understanding the failure points requires visualizing the mechanism. The reaction proceeds through a Knoevenagel condensation followed by thiolation and cyclization.[2][3][4][5][6]
Figure 1: Mechanistic pathway of the Gewald reaction. The Knoevenagel step is reversible; the Thiolation step is often rate-limiting.
Optimized Protocols
Method A: Standard One-Pot (Scalable)
Best for: Routine synthesis, gram-scale batches.
-
Preparation: In a round-bottom flask, dissolve Acetophenone (1.0 eq) and Tert-butyl cyanoacetate (1.0 eq) in Ethanol (3-5 mL per mmol).
-
Activation: Add Morpholine (1.2 eq) dropwise. Stir at room temperature for 15 minutes. Note: This pre-stir promotes the initial Knoevenagel condensation.
-
Sulfur Addition: Add Elemental Sulfur (1.0 eq) .
-
Reaction: Heat to 60°C (internal temp). Do not reflux vigorously (see Critical Parameter 1). Stir for 4-12 hours.
-
Workup: Cool to room temperature. If solid precipitates, filter and wash with cold ethanol. If no precipitate, pour mixture into ice water (10x volume) and scratch the glass to induce crystallization.
Method B: Microwave-Assisted (High Throughput)
Best for: Rapid screening, avoiding "tar" formation.
-
Load: Combine Acetophenone (1.0 mmol), t-Butyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), and Morpholine (1.2 mmol) in a microwave vial.
-
Solvent: Add Ethanol (2 mL).
-
Irradiation: Heat at 80°C for 10-20 minutes (Dynamic power mode).
-
Workup: Pour into ice water, filter.
Troubleshooting Center (FAQ)
Symptom: Reaction mixture turned into a black tar/solid block.
Diagnosis: Polymerization of the nitrile or thiophene products, usually caused by overheating or insufficient solvent.
-
Fix 1 (Temperature): Reduce temperature to 50°C. The tert-butyl ester is thermally sensitive; excessive heat can cause isobutylene elimination or polymerization.
-
Fix 2 (Solvent): Increase solvent volume. High concentration favors intermolecular polymerization over intramolecular cyclization.
-
Fix 3 (Inhibitor): If using Method A, ensure the sulfur is finely powdered to increase surface area and reaction speed, reducing the time the unstable intermediates sit in heat.
Symptom: Low yield / Starting material recovered.
Diagnosis: Failed Knoevenagel condensation (Step 1). Acetophenone is sterically bulkier than aldehydes, making the initial condensation difficult.
-
Fix 1 (Two-Step Protocol): Do not add sulfur immediately. Reflux the ketone, cyanoacetate, and base first for 2-4 hours (or use a Dean-Stark trap with toluene) to force the Knoevenagel condensation. Once the intermediate is formed (check TLC), cool to 50°C, add sulfur, and continue.
-
Fix 2 (Base Switch): Switch from Morpholine to Diethylamine or Piperidine . These are more nucleophilic and can drive the condensation of sluggish ketones.
Symptom: Product is an oil and won't crystallize.
Diagnosis: The tert-butyl group and the phenyl ring make the molecule highly lipophilic (greasy).
-
Fix 1 (Precipitation): Pour the reaction mixture into ice-cold water containing a small amount of surfactant (e.g., Triton X-100) or simply stir vigorously for 1 hour.
-
Fix 2 (Trituration): Extract the oil with ethyl acetate, dry, and concentrate. Triturate the residue with cold Hexane or Pentane . The impurities often dissolve, leaving the product as a solid.
Symptom: Loss of Tert-butyl group (formation of carboxylic acid).
Diagnosis: Acidic hydrolysis or thermal elimination.
-
Fix: Ensure the workup is neutral or basic. Never wash with strong acid (HCl) to remove the amine base. Use a saturated
wash or simply water. Avoid reaction temperatures above 90°C.
Critical Parameters & Optimization Data
Solvent Selection Matrix
| Solvent | Polarity | Temp Limit | Suitability for t-Butyl Ester | Verdict |
| Ethanol | High | 78°C | Excellent | Recommended. Good sulfur solubility, safe temp. |
| Methanol | High | 65°C | Good | Good, but sulfur is less soluble than in EtOH. |
| DMF | High | 153°C | Risk | High temp promotes tar. Hard to remove. |
| Toluene | Low | 110°C | Moderate | Use only for Two-Step (Dean-Stark) method. |
Base Selection Impact
-
Morpholine: The "Gold Standard." Moderate basicity (
). Acts as both base and nucleophilic catalyst for sulfur activation. -
Diethylamine: Stronger base. Use if acetophenone conversion is <20%.
-
L-Proline: Organocatalyst option. Slower, but can yield cleaner products if standard bases cause tarring.
Interactive Troubleshooting Workflow
Figure 2: Decision tree for diagnosing reaction failures based on TLC analysis.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Sabnis, R. W. (2014). 2-Aminothiophenes by the Gewald Reaction. Methods in Organic Synthesis. Link (Review of mechanism and variations).
-
Sridhar, M., et al. (2007). Microwave accelerated synthesis of 2-aminothiophenes. Indian Journal of Chemistry. Link
-
Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link
Sources
Technical Guide: Synthesis & Troubleshooting of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
This is the Technical Support Center for the synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate .
Role: Senior Application Scientist
Introduction: The Chemistry of Your Target
The synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate relies on the Gewald Reaction , a multicomponent condensation between acetophenone , tert-butyl cyanoacetate , and elemental sulfur in the presence of a base (typically morpholine or diethylamine).
While the Gewald reaction is robust, the specific steric bulk of the tert-butyl ester and the electronic nature of the phenyl ring on the ketone introduce unique challenges. Unlike simple aliphatic analogs, this system is prone to specific competitive pathways—most notably the Willgerodt-Kindler side reaction and Knoevenagel stalling.
This guide moves beyond basic recipes to explain why your reaction might fail and how to ensure high purity (98%+) for downstream drug development applications.
Reaction Logic & Pathway Visualization
To troubleshoot effectively, you must visualize the competitive landscape. The diagram below maps the desired pathway (Green) against the critical failure modes (Red).
Figure 1: Mechanistic pathway of the Gewald reaction showing the competition between the desired thiophene formation and the Willgerodt-Kindler/Dimerization side reactions.
Troubleshooting & FAQs
Phase 1: Reaction Monitoring & "Stalled" Reactions
Q1: My reaction mixture turned dark brown/black immediately. Is it ruined? A: Not necessarily, but proceed with caution.
-
Diagnosis: The Gewald reaction typically darkens due to the formation of polysulfides. However, a rapid transition to tar-black often indicates the Willgerodt-Kindler side reaction is dominating, where acetophenone reacts directly with sulfur and the amine base to form a thioamide, bypassing the cyanoacetate [1].
-
Solution: Check TLC immediately. If the tert-butyl cyanoacetate spot is still intense and unreacted after 1 hour, the condensation has failed.
-
Prevention: Use a two-step protocol . Pre-condense the acetophenone and tert-butyl cyanoacetate (Knoevenagel step) with the base before adding the elemental sulfur. This ensures the ketone is "locked" into the acrylate form before it can undergo side reactions.
Q2: I see a large amount of oily residue that won't crystallize. A: This is the "Dypnone Effect" or Oligomerization.
-
Cause: Acetophenone is prone to self-condensation (forming Dypnone) under basic conditions if it doesn't react with the cyanoacetate fast enough. Additionally, the tert-butyl group adds lipophilicity, making the product more soluble and harder to precipitate than methyl/ethyl analogs [2].
-
Fix: Do not rely on precipitation alone.
-
Dilute the reaction mixture with water.
-
Extract with Ethyl Acetate.[1]
-
Wash organic layer with 10% NaHSO₃ (sodium bisulfite) to remove unreacted aldehyde/ketone and some sulfur species.
-
Perform a silica plug filtration (Hexane:EtOAc 8:2) to remove the non-polar dypnone oil before attempting crystallization.
-
Phase 2: Impurity Identification
Q3: The NMR shows a singlet at ~1.5 ppm (9H), but the aromatic region is messy. A: You likely have unreacted Tert-butyl cyanoacetate or the Knoevenagel intermediate .
-
Differentiation:
-
Product: t-Butyl (~1.3-1.5 ppm) + Broad NH₂ singlet (~6.0-7.5 ppm) + Aromatic multiplet + Thiophene proton singlet (~6.3-6.5 ppm) .
-
Starting Material: t-Butyl (~1.5 ppm) + CH₂ singlet (~3.5 ppm) .
-
Knoevenagel Intermediate: t-Butyl + Methyl singlet (from the acetophenone methyl, now allylic ~2.3-2.6 ppm) + No NH₂.
-
-
Action: If you see the CH₂ singlet of the starting material, your reaction did not go to completion. Add more sulfur/base and heat longer, or switch to the two-step method.
Q4: How do I remove excess Elemental Sulfur (
-
Method 1 (Chemical): Wash the crude solid with a solution of Sodium Sulfide (
) or Sodium Sulfite in water. This converts to water-soluble polysulfides/thiosulfates. -
Method 2 (Physical): Recrystallize from Methanol . Sulfur has very low solubility in cold methanol, while the thiophene product is moderately soluble hot and crystallizes out upon cooling.
Phase 3: Stability Concerns
Q5: Can I use acid to work up the reaction? A: ABSOLUTELY NOT.
-
Risk: The tert-butyl ester is acid-labile. Exposure to HCl or strong acidic silica can trigger the cleavage of the ester to the carboxylic acid (2-amino-4-phenylthiophene-3-carboxylic acid) and isobutylene gas [3].
-
Protocol Adjustment:
-
Quench with Ammonium Chloride (
) (mildly acidic/neutral) rather than HCl. -
If running a column, add 1% Triethylamine to the eluent to neutralize the silica gel acidity.
-
Comprehensive Impurity Profile
Use this table to identify peaks in your LC-MS or NMR data.
| Impurity Name | Origin | Structure / ID Feature | Removal Strategy |
| Knoevenagel Intermediate | Incomplete Cyclization | MS: [M-32] (Mass of Product - S). NMR: Methyl singlet ~2.4 ppm. | Resubmit to reaction conditions (add S8 + Base).[2] |
| Dypnone | Acetophenone Dimerization | NMR: Olefinic proton ~7.0 ppm, Methyl ~2.6 ppm. Appearance: Yellow Oil. | Silica Gel Chromatography (elutes early in Hexanes). |
| Willgerodt Thioamide | Side Reaction (Ketone + S + Amine) | MS: Mass depends on amine used (e.g., Morpholine adduct). NMR: Morpholine peaks present but no t-butyl. | Acid wash (careful!) or Column Chromatography. |
| 2-amino-4-phenylthiophene-3-carboxylic acid | Hydrolysis of t-Butyl ester | NMR: Loss of t-Butyl singlet. Broad OH peak >10 ppm. | Avoid acidic workup. Cannot be easily reversed. |
| Elemental Sulfur | Reagent Excess | TLC: Yellow spot at solvent front (Hexanes). NMR: No protons (invisible). | Wash crude with cold |
Recommended Protocol (Optimized for t-Butyl Ester)
Objective: Synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol scale).
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Tert-butyl cyanoacetate (1.41 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol atom equivalents)
-
Morpholine (1.0 mL, ~11 mmol)
-
Ethanol (Absolute, 10 mL)
Step-by-Step Procedure:
-
Pre-Condensation (Critical for Purity):
-
In a 50 mL round-bottom flask, combine Acetophenone, Tert-butyl cyanoacetate, and Ethanol.
-
Add Morpholine dropwise.
-
Stir at Room Temperature for 30 minutes . Note: This allows the Knoevenagel condensation to initiate without competition from sulfur.
-
-
Sulfur Addition & Cyclization:
-
Add the Elemental Sulfur in one portion.
-
Heat the mixture to 60°C (oil bath). Do not exceed 70°C to prevent ester cleavage.
-
Stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the cyanoacetate spot.
-
-
Workup:
-
If solid precipitates: Filter the solid and wash with cold Ethanol (2 x 5 mL) followed by Hexanes (to remove dypnone).
-
If oil forms (Common for t-butyl):
-
Pour mixture into 50 mL ice water.
-
Stir vigorously for 20 minutes to induce solidification.
-
If it remains oily, extract with EtOAc (3 x 20 mL).
-
Wash organic layer with sat.
(to remove any hydrolyzed acid) and Brine . -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or Methanol .
-
Alternative: Flash Chromatography (Silica neutralized with 1% Et3N), Gradient 0-20% EtOAc in Hexanes.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2]
- Sabnis, R. W., et al. (1999). 2-Aminothiophenes and Thieno[2,3-d]pyrimidines as PPAR-gamma Agonists. Journal of Medicinal Chemistry.
-
Organic Syntheses. (2011). Discussion on the stability of tert-butyl esters in acidic media.
-
Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[6]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Technical Support Center: Synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently encountered challenges during this specific application of the Gewald aminothiophene synthesis.
Reaction Overview
The synthesis of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a multi-component reaction known as the Gewald reaction.[1] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (tert-butyl cyanoacetate), and elemental sulfur, catalyzed by a base.[2]
Overall Reaction Scheme:
The mechanism proceeds through two primary stages:
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation of acetophenone and tert-butyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3][4]
-
Sulfur Addition and Cyclization: Elemental sulfur reacts with the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The final aromatization step provides the thermodynamic driving force for the reaction.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for achieving a high yield in this synthesis?
A: Success hinges on three critical areas:
-
Efficacy of the Knoevenagel-Cope Condensation: This initial step is foundational. If the α,β-unsaturated nitrile intermediate is not formed efficiently, the subsequent thiophene ring formation cannot occur.[6] This is primarily influenced by the choice of base and the purity of your starting materials.
-
Sulfur Reactivity and Solubility: Elemental sulfur (S₈) must be effectively incorporated. This is highly dependent on the reaction temperature and solvent. Polar solvents like ethanol or DMF are recommended to improve sulfur's solubility and reactivity.[7]
-
Temperature Control: The reaction often requires gentle heating (e.g., 40-60 °C) to drive the cyclization.[7] However, excessively high temperatures can promote the formation of side products, such as dimers of the intermediate.[6]
Q2: My overall yield is consistently low (<40%). What is the most common underlying cause?
A: The most frequent culprit for chronically low yields is an inefficient Knoevenagel-Cope condensation.[6] Before troubleshooting the more complex cyclization stage, it is crucial to verify that the initial condensation is proceeding to high conversion. You can monitor this by running a small-scale reaction without sulfur and analyzing the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS.[6]
Q3: What are the likely identities of byproducts I'm seeing on my TLC or in my crude NMR?
A: Common byproducts include:
-
Unreacted Starting Materials: Acetophenone and tert-butyl cyanoacetate may be present if the reaction has not gone to completion.
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile indicates that the sulfur addition and/or cyclization steps are slow or incomplete.[7]
-
Dimerization Products: The α,β-unsaturated nitrile intermediate can sometimes dimerize, which competes with the desired cyclization pathway.[6] This is often exacerbated by incorrect reaction temperature or reactant concentrations.
Q4: How does the choice of base impact the reaction?
A: The base is a catalyst for the initial condensation step.[7] Its strength and steric properties are important.
-
Secondary Amines (Morpholine, Piperidine): These are often highly effective and are the standard choice for the Gewald reaction.[6]
-
Tertiary Amines (Triethylamine): While also commonly used, they can sometimes be less effective than secondary amines for this specific transformation.[8] If the condensation is sluggish, especially with less reactive ketones, switching from triethylamine to piperidine or morpholine can significantly improve the rate and yield.
Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format to help you resolve experimental failures.
Workflow for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate Synthesis
Caption: General experimental workflow for the Gewald synthesis.
Problem: Low or No Product Yield
Q1: My TLC shows only baseline starting materials after several hours. The reaction isn't starting. Where do I begin troubleshooting?
A1: This strongly points to a failure in the initial Knoevenagel-Cope condensation.[6] Focus exclusively on this step first.
Troubleshooting Steps for Condensation Failure:
-
Verify Starting Material Quality: Ensure the acetophenone is pure and the tert-butyl cyanoacetate has not degraded. Use freshly opened or purified reagents.
-
Evaluate the Base: The choice of base is critical.[7] If you are using a weaker base like triethylamine, consider switching to a more effective secondary amine catalyst such as morpholine or piperidine.
-
Check for Water: The condensation reaction produces water, which can inhibit the reaction. While not always necessary, if yields are poor, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.[7]
-
Isolate the Problem: As a definitive test, set up a small-scale reaction containing only acetophenone, tert-butyl cyanoacetate, and the base in your chosen solvent. Monitor by TLC over 1-2 hours. If you do not see the formation of a new, less polar spot corresponding to the α,β-unsaturated nitrile, the condensation is the issue.
Q2: I can confirm the formation of the Knoevenagel intermediate, but my final yield of the thiophene is very poor. What's the next bottleneck?
A2: If the condensation is working, the problem lies in the sulfur addition and cyclization steps.[6] This phase is highly dependent on reaction conditions.
Troubleshooting Steps for Cyclization Failure:
-
Optimize Temperature: This is the most common issue. Many Gewald reactions require gentle heating to a temperature between 40-70 °C to overcome the activation energy for cyclization and to increase the solubility of sulfur.[6] If you are running the reaction at room temperature, try increasing the temperature to 50 °C and monitoring the progress.
-
Re-evaluate Your Solvent: The polarity of the solvent is key. Polar aprotic solvents (DMF) or polar protic solvents (ethanol, methanol) are standard because they aid in dissolving elemental sulfur.[6] If you are using a less polar solvent like THF or toluene, switching to ethanol or DMF is highly recommended.
-
Ensure Adequate Sulfur: While typically used in slight excess, ensure you have at least a stoichiometric amount of elemental sulfur added.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem: Purification Challenges
Q5: My crude product is a persistent oil or gives a very low yield upon recrystallization. How can I effectively purify it?
A5: This is a common issue when byproducts or unreacted starting materials are present.
-
Initial Wash: Before attempting recrystallization, try washing the crude product. Dissolve it in a suitable solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any residual amine base, followed by a brine wash. Dry the organic layer and concentrate it again. This often removes impurities that inhibit crystallization.
-
Recrystallization Solvent Screening: This is the most effective method for purifying the solid product.[7] Systematically screen solvent systems. Good starting points include:
-
Ethanol or Methanol
-
Isopropanol
-
Ethyl acetate / Hexanes mixture
-
Toluene Dissolve the crude material in a minimum amount of hot solvent, and allow it to cool slowly.
-
-
Flash Column Chromatography: If recrystallization fails, flash chromatography is a reliable alternative. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective at separating the desired product from less polar byproducts and more polar baseline impurities.
Optimization & Experimental Protocols
Table 1: Optimization of Reaction Parameters
| Parameter | Condition | Expected Outcome | Rationale / Comment |
| Base | Morpholine / Piperidine | High Yield | Highly effective catalysts for the Knoevenagel condensation.[6] |
| Triethylamine | Moderate to Low Yield | Can be less effective; a potential point of failure.[8] | |
| Solvent | Ethanol / Methanol / DMF | High Yield | Polar solvents enhance the solubility and reactivity of elemental sulfur.[6][7] |
| THF / Toluene | Lower Yield | Poor sulfur solubility can make the reaction sluggish or incomplete. | |
| Temperature | Room Temperature | Low Yield / Slow Reaction | Often insufficient to drive the cyclization to completion. |
| 40 - 60 °C | Optimal Yield | Balances reaction rate and minimizes side reactions.[6] | |
| > 70 °C | Decreased Yield | May promote dimerization or other side reactions.[6] |
Experimental Protocol: Synthesis
This is a representative protocol and may require optimization for your specific lab conditions.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add tert-butyl cyanoacetate (1.41 g, 10 mmol, 1.0 equiv), elemental sulfur (0.35 g, 11 mmol, 1.1 equiv), and 20 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.87 g, 10 mmol, 1.0 equiv) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (using a 20% ethyl acetate in hexanes eluent). The product spot should be UV active and will typically have an Rf of ~0.4-0.5, depending on the exact conditions.
-
Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-water and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).
-
Drying: Dry the crude solid under vacuum to yield the crude product.
Protocol: Purification by Recrystallization
-
Transfer the crude, dried solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent identified during screening) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum to obtain pure Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Royal Society of Chemistry. (2022). Thiophene Synthesis. [Link]
-
Eurasian Chemical Communications. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: tert-Butyl Ester Side Reactions & Troubleshooting
Topic: Side reactions of tert-butyl esters in acidic or basic conditions Audience: Researchers, scientists, and drug development professionals Format: Technical Guide, Q&A, and Experimental Protocols
Introduction: The tert-Butyl Paradox
The tert-butyl (t-Bu) ester is a cornerstone of orthogonal protection strategies. Its value lies in a paradox: it is exceptionally stable to basic hydrolysis (nucleophilic attack) due to steric hindrance, yet highly labile to acidolysis (electrophilic cleavage) due to the stability of the tert-butyl carbocation intermediate.
However, this lability is a double-edged sword. The very mechanism that allows for mild acidic deprotection generates a highly reactive electrophile—the tert-butyl cation (
Part 1: Acidic Conditions (The Danger Zone)
The Core Mechanism & The Cation Problem
In acidic media (typically TFA/DCM), the cleavage of a t-Bu ester is an E1-like elimination. The protonated ester cleaves to release the carboxylic acid and the tert-butyl cation.[1] Ideally, this cation eliminates a proton to form isobutylene (gas), which escapes the system.
The Problem: The
Figure 1: The divergent fate of the tert-butyl cation. Effective scavenging forces the pathway toward inert byproducts rather than alkylation.
Troubleshooting Guide: Acidic Deprotection
Issue 1: "I see a +56 Da mass shift in my product."
Diagnosis: tert-Butylation (Alkylation).
The
-
Common Victims:
-
Tryptophan (Trp): C-alkylation at the indole ring (positions 2, 5, or 7). This is often irreversible.
-
Methionine (Met): S-alkylation to form a sulfonium salt.
-
Tyrosine (Tyr): O-alkylation (less common) or C-alkylation (ortho to -OH).
-
Scavengers: If you used insufficient scavengers, they were consumed, leaving the peptide vulnerable.
-
Solution:
-
Optimize Scavenger Cocktail: Increase the ratio of "soft" nucleophiles. (See Protocol A).
-
Reversal (Met only): S-t-butyl groups can sometimes be removed by reducing agents or prolonged acid treatment with specific scavengers, but Trp alkylation is permanent.
Issue 2: "The deprotection is incomplete even after 4 hours."
Diagnosis: Steric Hindrance or Insufficient Acidity.
While
-
Increase Acid Strength: Switch from 50% TFA/DCM to 95% TFA with 2.5% TIS/2.5% H2O.
-
Temperature: Gently warm to 30–35°C (Caution: Heat increases the rate of side reactions; ensure scavengers are abundant).
-
Alternative Reagent: Use ZnBr₂ in DCM (See Protocol B). This Lewis acid method is milder and often works for sterically congested esters where protonation is difficult.
Issue 3: "My reaction mixture turned into a gummy solid."
Diagnosis: Isobutylene Polymerization. In highly concentrated TFA without adequate solvent, the generated isobutylene can undergo cationic polymerization, forming sticky oligomers. Solution:
-
Dilution: Ensure sufficient solvent volume (DCM).
-
Scavengers: Silanes (like TIS) help quench the cation before it initiates polymerization chains.
Experimental Protocols (Acidic)
Protocol A: The "Golden Standard" Scavenger Cocktail
Use this for peptides or molecules containing Trp, Met, Cys, or Tyr.
| Component | Volume % | Function |
| TFA | 90 - 95% | Cleavage reagent (Proton source) |
| Triisopropylsilane (TIS) | 2.5% | Hydride donor; reduces |
| Water | 2.5% | Hydrolysis of |
| Thioanisole (Optional) | 2.5 - 5% | Soft nucleophile; protects Met/Trp.[1] Recommended if Met is present. |
| Dithiothreitol (DTT) | 2.5% (w/v) | Prevents Met oxidation and scavenges cations. |
Step-by-Step:
-
Dissolve the substrate in a minimal amount of DCM (if solubility is an issue) or add directly to the cocktail.
-
Add the scavenger cocktail. Crucial: Add scavengers before the acid if mixing manually, or premix the cocktail.
-
Stir at Room Temperature for 1–2 hours.
-
Workup: Precipitate with cold diethyl ether (for peptides) or evaporate TFA under nitrogen flow. Do not use rotovap at high heat with residual acid.
Protocol B: Mild Lewis Acid Deprotection (ZnBr₂)
Use this for acid-sensitive substrates (e.g., containing N-trityl groups) that cannot survive neat TFA.
-
Dissolve substrate in DCM.
-
Add 5.0 equivalents of ZnBr₂ .
-
Stir at Room Temperature for 4–24 hours.
-
Mechanism: Zn coordinates to the carbonyl oxygen, facilitating cleavage without a high concentration of free protons.
-
Workup: Quench with water, extract with DCM.
Part 2: Basic Conditions (The Safe Zone)
Stability Profile
Unlike methyl or ethyl esters, tert-butyl esters are resistant to saponification (hydrolysis by base). The bulky tert-butyl group prevents the tetrahedral intermediate from forming during nucleophilic attack by hydroxide (
-
Standard Conditions (Stable): LiOH/THF/Water, NaOH/MeOH, K2CO3/MeOH.
-
Utility: This allows for the selective removal of methyl/ethyl/benzyl esters or Fmoc groups in the presence of a t-Bu ester.
Troubleshooting Guide: Basic Conditions
Issue 1: "I tried to saponify my ester with NaOH, but I recovered starting material."
Diagnosis: Working as intended. Explanation: You cannot remove a t-Bu ester with standard aqueous base. Solution: Switch to acidic conditions (TFA) or the ZnBr₂ method.
Issue 2: "My t-Bu ester cleaved under basic conditions. Why?"
Diagnosis: Extreme Forcing Conditions or Specific Nucleophiles. While stable to standard saponification, t-Bu esters can cleave under:
-
High Heat + Strong Base: Refluxing KOH in ethylene glycol or DMSO can eventually force hydrolysis.
-
Transesterification: Treatment with a strong alkoxide (e.g., NaOMe in MeOH) for prolonged periods can lead to slow transesterification to the methyl ester, which then hydrolyzes.
-
Elimination (E1cB): If there is a strong electron-withdrawing group at the beta-position, a strong base might trigger elimination, though this is rare for t-butyl esters compared to other alkyl groups.
Issue 3: "Can I use hydrazine?"
Answer: Yes. tert-Butyl esters are generally stable to hydrazine (used for Fmoc or Phth removal), whereas methyl/ethyl esters might form hydrazides.
Part 3: Decision Matrix & Summary
Use the following logic flow to determine the correct deprotection strategy and avoid side reactions.
Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate sensitivity.
References
-
Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Wu, Y., et al. (2004). "Mild Deprotection of tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride." Tetrahedron Letters, 45(24), 4611-4613. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Stability Profiles).
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. (Discussion on Scavengers). Link
-
Marcantoni, E., et al. (2001).[3] "Selective deprotection of tert-butyl esters in the presence of other acid-labile groups." The Journal of Organic Chemistry, 66(12), 4430-4432. Link
Sources
Technical Support Center: Purification of Bulky tert-Butyl Ester Compounds
Welcome to the Technical Support Center for the purification of bulky tert-butyl ester compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these sterically hindered molecules. The unique properties of the tert-butyl group, while offering excellent protection for carboxylic acids, introduce specific hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.
Understanding the Core Challenges
The purification of tert-butyl esters is often complicated by two main factors stemming from the bulky tert-butyl group:
-
Steric Hindrance: The large size of the tert-butyl group can impede efficient packing in a crystal lattice, making crystallization difficult and often leading to "oiling out" or the formation of amorphous solids.[1][2] In chromatography, this steric bulk can influence the interaction with the stationary phase, sometimes leading to unexpected elution profiles.
-
Acid Sensitivity: The tert-butyl ester is highly susceptible to cleavage under acidic conditions.[3] This lability is a double-edged sword; while it allows for easy deprotection, it also poses a risk of on-column decomposition during purification with standard silica gel, which is inherently acidic.[4][5]
This guide will provide practical solutions to these and other related challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your tert-butyl ester compound and provides step-by-step guidance to resolve them.
Issue 1: Low or No Recovery After Silica Gel Chromatography
Symptom: You run a flash column on silica gel and observe a significantly lower yield than expected, or in some cases, recover none of your desired tert-butyl ester. TLC analysis of the crude material showed a clean spot.
Root Cause Analysis: The most likely culprit is the decomposition of your acid-sensitive tert-butyl ester on the acidic surface of the silica gel.[6][7] The silanol groups (Si-OH) on the silica surface create a weakly acidic environment, which can be sufficient to cleave the tert-butyl ester, especially with prolonged contact time on the column.
Solutions:
-
Use Neutralized or Deactivated Silica Gel:
-
Mechanism: By neutralizing the acidic silanol groups, you can prevent on-column decomposition of your compound.
-
Protocol:
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (TEA) to the slurry and mix thoroughly.[8][9]
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with your starting eluent, also containing 0.5-1% TEA.
-
Run the chromatography as usual. The TEA will compete for the acidic sites on the silica, rendering it more inert towards your compound.
-
-
Alternatively: Commercially available neutral silica gel is also an excellent option.[5]
-
-
Switch to an Alternative Stationary Phase:
-
Rationale: If deactivation of silica is insufficient or introduces complications (e.g., TEA is difficult to remove from the product), a different stationary phase may be necessary.
-
Options:
-
Neutral Alumina: A good alternative for many compounds, but be sure to use TLC plates with alumina to develop your solvent system.[8]
-
Reversed-Phase (C18) Silica: This is a good option for less polar tert-butyl esters. The separation is based on hydrophobicity rather than polarity, and the stationary phase is not acidic.[10]
-
-
Issue 2: The Compound "Oils Out" During Crystallization
Symptom: Upon cooling the crystallization solvent, instead of forming solid crystals, your tert-butyl ester separates as an oil or a sticky gum.
Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high, leading to liquid-liquid phase separation instead of crystallization.[1][11] The bulky tert-butyl group can disrupt the ordered packing required for crystal lattice formation, making these compounds particularly prone to this phenomenon.[2]
Solutions:
-
Optimize the Cooling Process:
-
Mechanism: Slower cooling rates can provide molecules with sufficient time to orient themselves into a crystal lattice rather than aggregating into a disordered oil.[12]
-
Protocol:
-
After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a refrigerator, and only then to a freezer, to continue the gradual cooling process.
-
-
-
Adjust the Solvent System:
-
Rationale: The choice of solvent is critical in preventing oiling out. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes promote better crystal formation.
-
Strategy:
-
If using a single solvent, try adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution before cooling.[13]
-
For mixed solvent systems, after dissolving the compound in the "good" solvent, add the "bad" solvent dropwise at an elevated temperature until the solution becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the solid before cooling.[13]
-
-
-
Seeding:
-
Mechanism: Introducing a small crystal of the pure compound (a seed crystal) can provide a template for further crystal growth, bypassing the nucleation barrier that can lead to oiling out.[1][14]
-
Procedure:
-
Cool the supersaturated solution to a temperature slightly below the point where it becomes cloudy.
-
Add one or two small, pure seed crystals.
-
Continue the slow cooling process.
-
-
Issue 3: Co-elution of Unreacted tert-Butanol with the Product
Symptom: During flash chromatography, the desired tert-butyl ester co-elutes with residual tert-butanol from the esterification reaction.
Root Cause Analysis: tert-Butanol is a relatively polar alcohol and can have similar retention characteristics to some tert-butyl esters, especially if the ester itself has some polar functional groups. This can make their separation by chromatography challenging.[15]
Solutions:
-
Aqueous Work-up Prior to Chromatography:
-
Mechanism: tert-Butanol has good water solubility, which can be exploited to remove it before chromatography.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer several times with water or brine. This will partition the majority of the tert-butanol into the aqueous phase.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate before proceeding with chromatography.[16]
-
-
-
Optimize Chromatographic Conditions:
-
Rationale: Fine-tuning the solvent system can improve the resolution between your product and tert-butanol.
-
Strategy:
-
Use a less polar solvent system. Since tert-butanol is quite polar, a less polar eluent will increase its retention on the silica gel, allowing your (presumably less polar) product to elute first.
-
Consider a gradient elution, starting with a very non-polar solvent to elute any non-polar byproducts, then gradually increasing the polarity to elute your product before the tert-butanol.
-
-
-
High Vacuum Evaporation:
-
Mechanism: tert-Butanol is volatile and can often be removed under high vacuum.
-
Procedure: After an initial concentration on a rotary evaporator, place the crude product on a high vacuum line for several hours. Gentle heating can aid in the removal of the residual alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for flash chromatography of tert-butyl esters?
A1: The polarity of your tert-butyl ester will dictate the best solvent system. Here are some general starting points:
-
Non-polar to moderately polar esters: Hexane/Ethyl Acetate mixtures are a standard choice. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase the polarity as needed.[10][17]
-
More polar esters: Dichloromethane/Methanol mixtures can be effective. Be cautious with the amount of methanol (typically not exceeding 10%) as it can dissolve the silica gel.[17]
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | 100% Hexane or 5% Ethyl Acetate in Hexane |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane |
| Polar | 50-100% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane |
Q2: I suspect di-tert-butyl ether as a byproduct. How can I remove it?
A2: Di-tert-butyl ether is a non-polar byproduct that can form during the synthesis of tert-butyl esters. It is generally less polar than the desired ester product.
-
Chromatography: It should elute earlier than your product in normal-phase chromatography. Using a non-polar eluent initially (e.g., 100% hexane) should effectively separate it.
-
Distillation/High Vacuum: Di-tert-butyl ether is volatile and can often be removed by distillation or under high vacuum if your product is not volatile.
Q3: How can I confirm the purity of my final tert-butyl ester product and identify any residual impurities?
A3: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
NMR Spectroscopy:
-
¹H NMR is excellent for identifying residual tert-butanol (singlet around 1.28 ppm in CDCl₃) and di-tert-butyl ether (singlet around 1.26 ppm in CDCl₃).[4][18] The presence of a broad singlet corresponding to the -OH proton of tert-butanol is also a key indicator. The sharp singlet of the nine equivalent protons of the tert-butyl group in your product should be integrated and compared to other signals to confirm the structure and purity.
-
¹³C NMR can also be used to identify the characteristic signals of tert-butanol and other impurities.[19]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is ideal for assessing the purity of non-volatile compounds and for quantifying impurities that are structurally similar to the product.
-
Visualizing Workflows
Troubleshooting Workflow for Chromatography
Caption: Decision workflow for troubleshooting low recovery in silica gel chromatography.
Logical Approach to Overcoming "Oiling Out"
Caption: Stepwise strategy to address "oiling out" during crystallization.
References
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Crystallization. (n.d.). [Link]
-
Silica Gel for Column Chromatography|Products. NACALAI TESQUE, INC. [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Remove Sticky Reagents. (n.d.). [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Recrystallization-1.doc.pdf. (n.d.). [Link]
-
A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. (n.d.). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. [Link]
-
Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. [Link]
-
Column chromatography of acid-sensitive compounds. (2018, March 17). Sciencemadness.org. [Link]
-
Silica Gel for Column Chromatography|Products. NACALAI TESQUE, INC. [Link]
-
What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11). Nanalysis. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). [Link]
- Alvarez, J. G., & Storey, B. T. (1983). Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography. Journal of lipid research, 24(6), 869–873.
-
Summary of Common Crystallization Solvents. (n.d.). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]
-
Qualitative determination of t-butanol. (2010, September 30). Chromatography Forum. [Link]
- Khan, M. I. H., Islam, M. I., Thuy-Tran, T. N., Andriantsitohaina, R., & Toti, F. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3333.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15). Iraqi Journal of Agricultural Sciences, 54(2), 473-481.
-
GC/MS strategies for mutagenic impurities analysis. (2023, December 8). Separation Science. [Link]
Sources
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- 2. community.wvu.edu [community.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. mt.com [mt.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 20. Qualitative determination of t-butanol - Chromatography Forum [chromforum.org]
- 21. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 22. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
Gewald Synthesis Support Center: Alternative Catalysts & Green Methodologies
Welcome to the Technical Support Center for the Gewald multicomponent reaction (MCR). As drug development increasingly demands sustainable, scalable, and high-yielding pathways to 2-aminothiophene scaffolds, traditional homogeneous amine catalysts (e.g., morpholine, diethylamine) are being phased out due to high E-factors, difficult recovery, and toxicity.
This guide provides researchers and process chemists with field-proven troubleshooting strategies, comparative data, and self-validating protocols for integrating alternative catalysts—such as L-proline, ionic liquids, and deep eutectic solvents (DES)—into their workflows.
Mechanistic Workflow & Catalyst Intervention
To effectively troubleshoot the Gewald synthesis, one must understand where alternative catalysts intervene. The reaction is a cascade: an initial Knoevenagel condensation followed by sulfur activation, nucleophilic attack, and cyclization. Alternative catalysts must balance basicity to drive the condensation without degrading the substrate, while simultaneously solubilizing and activating elemental sulfur (
Mechanistic pathway of the Gewald synthesis highlighting alternative catalyst intervention points.
Troubleshooting & Technical FAQs
Q1: My reaction stalls at the Knoevenagel condensation intermediate, and no thiophene ring forms. Why?
Causality: The traditional Gewald reaction requires a base to both catalyze the initial condensation and activate elemental sulfur (
Q2: I am experiencing difficult purification and high catalyst costs due to homogeneous amines. How can I improve recovery?
Causality: Secondary amines like diethylamine or morpholine are highly soluble in organic phases and difficult to recover, leading to high E-factors and potential product contamination during scale-up.
Solution: Implement a biphasic or recyclable protocol. Piperidinium borate (Pip Borate) acts as a conjugate acid-base pair and can be used in truly catalytic amounts (20 mol%) in an EtOH/H
Q3: High temperatures are degrading my sensitive substrates. Can the Gewald synthesis be performed at room temperature? Causality: Traditional Gewald conditions often require refluxing in ethanol or DMF to overcome the activation energy barrier of sulfur ring closure. Solution: Yes. Aqueous DABCO (1,4-diazabicyclo[2.2.2]octane) systems allow the reaction to proceed at room temperature. The high polarity of the water/amine medium accelerates the reaction and causes the highly polarized 2-aminothiophene products to spontaneously precipitate, protecting them from thermal degradation[5][6].
Q4: Can we completely eliminate volatile organic compounds (VOCs) from the Gewald workflow? Causality: Traditional Gewald syntheses rely heavily on VOCs like DMF, ethanol, or toluene, which pose life-cycle and scale-up hazards. Solution: Transition to mechanochemistry. Solvent-free heat-assisted ball milling utilizes mechanical energy to facilitate the initial Knoevenagel condensation and subsequent sulfur attack, entirely bypassing the need for VOCs[7].
Quantitative Catalyst Comparison
When selecting an alternative catalyst, consider substrate solubility, desired reaction time, and thermal stability. The table below summarizes the performance metrics of field-proven alternative catalytic systems.
| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| L-Proline (10 mol%) | Ketones, Malononitrile, | DMF | 60 | 24 h | Up to 84 | [2] |
| Aqueous DABCO | Cyclic Ketones, Nitriles, | Water | RT | 4–7 h | High | [6] |
| Pip Borate (20 mol%) | Cyclohexanone, Nitriles, | EtOH/H | 100 | Short | >85 | [3] |
| [bmIm]OH (Ionic Liquid) | Ketones, Nitriles, | None (IL acts as solvent) | 60 | 2 h | 35–92 | [1] |
| ChCl/Urea (1:2 DES) | Aldehydes/Ketones, Nitriles, | DES | 50-60 | Varies | Moderate-Good | [4] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in visual or physical checkpoints (such as spontaneous precipitation or distinct color changes) to confirm reaction progression without immediate offline analytical testing.
Protocol A: L-Proline Catalyzed One-Pot Synthesis[2]
Causality: L-proline acts as a bifunctional organocatalyst. The secondary amine drives the Knoevenagel condensation, while the carboxylic acid moiety assists in proton transfer during tautomerization.
-
Initiation: Add ketone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.0 equiv) to a reaction flask containing DMF (5 mL per mmol).
-
Catalysis: Introduce L-proline (10 mol%) to the mixture[2].
-
Reaction: Stir the mixture at 60 °C for 24 hours[2].
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc). A distinct new spot with UV/Vis activity (often yellow/orange) indicates thiophene formation. The reaction mixture will also darken significantly as sulfur is incorporated.
-
Isolation: Quench by pouring the mixture into crushed ice/water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-aminothiophene[2].
Protocol B: Aqueous DABCO-Mediated Synthesis[6]
Causality: DABCO in water provides a highly polar, basic environment. The basicity is sufficient to activate
-
Initiation: Combine ketone (1.0 equiv) and active methylene compound (1.0 equiv) in an aqueous DABCO solution (water as solvent, catalytic DABCO)[6].
-
Sulfur Addition: Add elemental sulfur (1.0 equiv) to the mixture.
-
Reaction: Stir at room temperature for 4–7 hours[6].
-
Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a dense precipitate as the highly polarized product crashes out of the aqueous phase[5].
-
Isolation: Filter the solid directly from the aqueous layer. Wash with cold water and dry to yield the target compound.
Protocol C: Piperidinium Borate (Pip Borate) Catalyzed Synthesis[3]
Causality: Pip borate acts as a conjugate acid-base pair. It circumvents the need for stoichiometric basic amines by providing a catalytic turnover mechanism for proton exchange. The eco-friendly EtOH/H
-
Initiation: Mix ketone (1 equiv), active methylene (1 equiv), sulfur (1 equiv), and Pip borate (20 mol%) in an ethanol/water mixture (9:1 ratio, 10 mL per 5 mmol)[3].
-
Reaction: Stir the mixture at 100 °C[3].
-
Self-Validation Check: Monitor using TLC (8:2 hexanes/EtOAc). The complete disappearance of the starting ketone indicates reaction completion[3].
-
Isolation: Add water (5 mL) to the cooled reaction mixture to induce rapid precipitation[3]. Filter the solid product, wash with water (5 mL), and dry in an oven[3].
References
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Deep Eutectic Solvents as Unconventional Media for Multicomponent Reactions SciELO
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review Semantic Scholar / MDPI
- Green methodologies for the synthesis of 2-aminothiophene PMC (NIH)
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline Thieme Connect (Synlett)
- Aqueous DABCO, an efficient medium for rapid organocatalyzed Knoevenagel condensation and the Gewald reaction TÜBİTAK Academic Journals
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry MDPI
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. "Aqueous DABCO, an efficient medium for rapid organocatalyzed Knoevenag" by MOHAMMAD SAEED ABAEE and SOMAYEH CHERAGHI [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
Minimizing dimer formation in 2-aminothiophene synthesis
Resolving Dimerization and Byproduct Formation in the Gewald Reaction
Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing yield-limiting dimerization during 2-aminothiophene synthesis. By understanding the mechanistic causality of the Gewald reaction, you can implement self-validating protocols to suppress off-target pathways and maximize your target yield.
Mechanistic Causality: Why Do Dimers Form?
The classical Gewald reaction is a multicomponent synthesis involving a ketone/aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base1[1]. The reaction initiates via a Knoevenagel condensation to form a reactive α,β-unsaturated nitrile intermediate 2[2].
The Dimerization Trap: If the subsequent sulfurization step is sluggish—often due to suboptimal temperature, poor sulfur solubility, or incorrect base selection—the α,β-unsaturated nitrile accumulates2[2]. This electrophilic intermediate is highly susceptible to self-condensation or Michael addition with unreacted starting materials, leading to a kinetically favored dimer byproduct 3[3].
Gewald reaction pathway vs. kinetic dimerization of the α,β-unsaturated nitrile intermediate.
Diagnostic Troubleshooting Guide
Troubleshooting logic tree for identifying and resolving dimerization root causes.
Symptom 1: High levels of α,β-unsaturated nitrile dimer detected via LC-MS/NMR.
-
Causality: The Knoevenagel condensation is outpacing the sulfurization/cyclization step. The reactive intermediate accumulates in a sulfur-starved environment2[2].
-
Intervention: Transition from a one-pot multicomponent reaction to a Two-Step Gewald Protocol . By isolating the Knoevenagel adduct first, you control the stoichiometry and ensure sulfur is present in excess during the critical cyclization phase 3[3].
Symptom 2: Reaction stalls, yielding unreacted intermediate and trace dimers.
-
Causality: Inadequate base strength or poor sulfur solubility in the chosen solvent prevents the cyclization cascade. Polar solvents are required to enhance elemental sulfur reactivity 2[2].
-
Intervention: Switch the solvent system to DMF or an ethanol/water mixture, and elevate the temperature to 40–70 °C to thermodynamically drive the cyclization over dimerization 2[2]. Alternatively, utilize microwave irradiation to accelerate the reaction rate 4[4].
Symptom 3: Dimerization occurs after synthesis during downstream diazotization.
-
Causality: 2-Aminothiophenes with an unsubstituted 5-position are highly labile. Attempting to diazotize the 2-amino group often results in unwanted azo-coupling or oxidative dimerization (e.g., forming 2,2'-diamino-3,3'-bithiophenes) 5[5]6[6].
-
Intervention: Block the activated 5-position with a protecting or functional group (such as a nitro group) prior to diazotization to sterically and electronically prevent dimerization5[5].
Quantitative Data & Optimization Matrices
Table 1: Impact of Reaction Modalities on Dimer Formation
| Reaction Modality | Temperature | Base / Solvent System | Average Yield | Dimer Formation |
| One-Pot Classical | 25 °C | Morpholine / EtOH | 35–50% | High (>20%) |
| One-Pot Heated | 60 °C | Triethylamine / DMF | 60–75% | Moderate (5–10%) |
| Two-Step Protocol | 50–80 °C | Inorganic Base / THF-H₂O | 75–85% | Low (<5%) |
| Microwave-Assisted | 50 °C (MW) | Pyrrolidine / DMF | 81–95% | Trace (<1%) |
(Data synthesized from optimization studies2[2],4[4], 3[3])
Self-Validating Experimental Protocols
Protocol A: The Two-Step Gewald Synthesis (Dimer-Minimizing)
Causality: This protocol physically separates the condensation and sulfurization steps to prevent intermediate accumulation. By introducing sulfur only after the Knoevenagel adduct is isolated, the kinetic opportunity for self-condensation is eliminated 3[3] 1[1].
Step 1: Knoevenagel Condensation
-
Dissolve 1.0 eq of the ketone/aldehyde and 1.0 eq of the active methylene nitrile in anhydrous ethanol.
-
Add a catalytic amount of base (e.g., morpholine, 0.1 eq).
-
Stir at room temperature until TLC indicates complete consumption of the carbonyl starting material.
-
Remove the solvent under reduced pressure to isolate the crude α,β-unsaturated nitrile.
-
Self-Validation Check: Verify the disappearance of the carbonyl peak (C=O stretch) via IR spectroscopy or crude ¹H-NMR before proceeding to Step 2. If the peak remains, extend reaction time or add 0.05 eq additional base.
-
Step 2: Sulfurization and Cyclization
-
Dissolve the validated crude intermediate in a polar solvent (e.g., DMF or Ethanol) 3[3].
-
Add 1.1 eq of elemental sulfur (S₈) and 1.1 eq of base (e.g., triethylamine or morpholine).
-
Heat the mixture to 50–80 °C under continuous stirring 3[3].
-
Monitor via TLC. Upon completion, pour the mixture into ice-cold water to precipitate the 2-aminothiophene.
-
Filter, wash with cold water, and recrystallize from ethanol to remove any trace dimers3[3].
Protocol B: Microwave-Assisted Gewald Reaction
Causality: Microwave irradiation drastically increases the microscopic reaction rate, kinetically outcompeting the slower intermolecular dimerization pathway and heavily favoring intramolecular cyclization4[4].
-
In a microwave-safe reaction vessel, combine 1.0 eq ketone/aldehyde, 1.1 eq active nitrile, and 1.1 eq elemental sulfur 4[4].
-
Seal the vessel and subject it to microwave irradiation at 50 °C for exactly 30 minutes 4[4].
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Self-Validation Check: The aqueous layer should be clear. If an emulsion forms, add brine to force phase separation.
-
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via column chromatography4[4].
Frequently Asked Questions (FAQs)
Q: Can I use an inorganic base instead of organic amines to reduce side reactions? A: Yes. While morpholine and triethylamine are traditional, inorganic bases (like K₂CO₃) in a THF/water solvent system have been shown to suppress byproduct formation and simplify the aqueous workup 2[2] 3[3].
Q: My product is an oil that won't crystallize, indicating impurity/dimer contamination. What should I do? A: Dimer contamination often prevents crystallization. First, attempt purification via silica gel column chromatography. If colored impurities persist, treat the crude mixture with decolorizing charcoal during recrystallization from an ethanol/water mixture 7[7].
Q: Does the choice of starting carbonyl affect dimerization rates? A: Absolutely. Aldehydes are generally more reactive than ketones in the Knoevenagel step7[7]. If you use a highly reactive aldehyde in a sluggish sulfurization environment, the intermediate will rapidly accumulate and dimerize. For highly reactive aldehydes, Protocol A (Two-Step) is strictly recommended.
References
-
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes Source: BenchChem URL:2
-
Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions Source: Clockss (Heterocycles) URL:4
-
Thiophene Synthesis Technical Support Center Source: BenchChem URL:3
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: MDPI / PMC URL:5
-
On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization Source: Taylor & Francis URL:6
-
Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives Source: BenchChem URL:7
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA URL:1
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Optimization in Gewald Synthesis
Case ID: GW-SOLV-OPT-001 Topic: Effect of Solvent Choice on Gewald Reaction Outcomes Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Mechanistic Context[1][2][3][4][5][6]
The Gewald reaction is a multicomponent condensation between a ketone/aldehyde, an
The reaction proceeds through two distinct phases with conflicting solvent requirements:[2][3]
-
Knoevenagel Condensation: Requires base solubility and medium polarity to facilitate deprotonation.
-
Sulfur Addition & Cyclization: Strictly limited by the poor solubility of elemental sulfur (
) in most organic media.
Critical Insight: The most common failure mode in Gewald synthesis is not catalyst deactivation, but the phase-transfer limitation of elemental sulfur . Solvents that cannot solubilize
Mechanistic Pathway & Solvent Influence
The following diagram illustrates where solvent polarity and solubility impact the reaction cascade.
Figure 1: Mechanistic flow of the Gewald reaction highlighting the rate-limiting sulfur dissolution step.
Solvent Selection Matrix
Do not choose a solvent arbitrarily. Use the following comparative data to select the medium that matches your substrate's solubility profile and your lab's "Green Chemistry" requirements.
Comparative Solvent Performance Data
| Solvent System | Typical Yield | Reaction Time | Primary Advantage | Primary Risk/Downside |
| Ethanol (EtOH) | 50–70% | 4–12 hrs | Cheap, non-toxic, easy workup (crystallization). | Poor sulfur solubility often requires reflux; lower yields for steric substrates. |
| DMF | 80–95% | 1–4 hrs | Excellent | Difficult to remove (high BP); toxic; aqueous workup can be tedious. |
| Methanol | 45–65% | 5–15 hrs | Easy evaporation; good for small polar substrates. | Too volatile (low BP) limits reaction temperature; poor sulfur solubility. |
| Ionic Liquids | 85–98% | < 30 min* | Acts as solvent & catalyst; recyclable; high microwave coupling. | High initial cost; viscous; requires extraction to isolate product. |
| Water | 20–40%** | > 12 hrs | Green solvent; zero VOCs. | Not recommended without surfactants (e.g., TPGS-750-M) due to phase separation. |
*Time based on Microwave-Assisted synthesis. **Yields in water increase to >80% when using surfactants or phase transfer catalysts.
Decision Logic for Researchers
Figure 2: Logic flow for selecting the optimal solvent based on experimental constraints.
Troubleshooting Guide (FAQs)
Issue 1: Reaction stalls; TLC shows Knoevenagel intermediate but no final product.
Diagnosis: Sulfur Insolubility.[2] The condensation step (Ketone + Nitrile) has occurred, but the sulfur has not reacted with the intermediate. This is common in Ethanol or Methanol at low temperatures. Corrective Action:
-
Add Morpholine: If you are using Et
N, switch to or add Morpholine. Morpholine has a unique ability to solubilize elemental sulfur better than other amine bases [1]. -
Switch to DMF: If the reaction is in Ethanol, add 20% DMF as a co-solvent or switch entirely to DMF to increase the dielectric constant and sulfur solubility.
-
Increase Temp: Ensure reaction is
C. Room temperature is rarely sufficient for the sulfur addition step.
Issue 2: Low yield with "tarry" or polymerized by-products.
Diagnosis: Thermal Degradation / Polymerization. Gewald intermediates are reactive.[4][5][6][7] If the solvent boiling point is too high (e.g., refluxing DMF at 153°C) or heating is prolonged, the nitrile intermediate can polymerize. Corrective Action:
-
Lower Temperature: Limit heating to 60–80°C.
-
Microwave Irradiation: Switch to microwave heating. This allows you to reach high temperatures for very short bursts (e.g., 10-20 mins), minimizing the time available for side-reactions [2].
Issue 3: Product is difficult to isolate/crystallize.
Diagnosis: Solvent Entrapment. This is classic when using DMF or DMSO. The product remains soluble in the organic/water mix during workup. Corrective Action:
-
Pour into Ice Water: Dilute the DMF reaction mixture 10:1 into crushed ice/water with vigorous stirring. The product should precipitate.
-
Switch to Ethanol: If yield is acceptable, use Ethanol. Upon cooling, 2-aminothiophenes often crystallize directly from the reaction mixture, requiring only filtration [3].
Recommended High-Efficiency Protocol
Method: Microwave-Assisted Synthesis in Ionic Liquid Best for: High speed, high yield, and difficult substrates.
-
Reagents: Mix Ketone (1.0 eq), Activated Nitrile (1.0 eq), and Sulfur (1.0 eq).
-
Solvent/Catalyst: Add [bmIm]OH (1-butyl-3-methylimidazolium hydroxide) or [TMG][Lac] (tetramethylguanidine lactate).[8]
-
Note: The ionic liquid acts as both solvent and base catalyst. No external amine is needed [4].
-
-
Conditions: Irradiate in a microwave reactor at 50–80°C for 15–30 minutes .
-
Workup: Wash with diethyl ether. The product extracts into the ether layer; the ionic liquid remains and can be dried and reused up to 3 times.[8]
References
-
BenchChem Technical Support. (2025).[2][6] Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem.[2][6] Link
-
Hu, Y., et al. (2006). Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support.[1] Heterocycles, 68(2).[1] Link
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[9] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[4][3][9][10] Arkivoc, 2010(i), 209-246.[9] Link
-
Degani, M. S., et al. (2012). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction.[11] Indian Journal of Chemistry, 51B, 653-657.[12] Link
-
Sridhar, M., et al. (2007). Microwave-assisted synthesis of 2-aminothiophenes.[4][11][5][12] Tetrahedron Letters.[13][5] Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ijert.org [ijert.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Ionic Liquids [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Synthesis of Tert-butyl vs. Ethyl 2-Amino-4-phenylthiophene-3-carboxylate
Executive Summary
In the synthesis of 2-aminothiophene scaffolds—critical pharmacophores for kinase inhibitors and GPCR ligands—the choice between ethyl and tert-butyl esters is rarely a matter of simple preference. It is a strategic decision dictated by the downstream synthetic pathway.
-
Ethyl 2-amino-4-phenylthiophene-3-carboxylate is the industry standard: high-yielding, cost-effective, and robust. However, its hydrolysis requires saponification (base/heat), which can be incompatible with electrophilic motifs or base-sensitive protecting groups (e.g., Fmoc).
-
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate serves as a specialized alternative. While its synthesis via the Gewald reaction suffers from slightly lower yields due to steric hindrance, its acid-labile nature allows for mild deprotection (TFA/HCl), making it indispensable for solid-phase synthesis or orthogonal protection strategies.
Part 1: Mechanistic Foundation (The Gewald Reaction)
Both analogues are synthesized via the Gewald Reaction , a multi-component condensation of acetophenone, elemental sulfur, and an activated nitrile (ethyl or tert-butyl cyanoacetate).
Mechanistic Pathway & Steric Impact
The reaction proceeds through two key stages. The steric bulk of the tert-butyl group primarily impacts the initial Knoevenagel Condensation .
-
Knoevenagel Condensation: The base (typically morpholine or diethylamine) deprotonates the cyanoacetate, which attacks the ketone (acetophenone).
-
Ethyl Ester:[1] Low steric hindrance allows rapid formation of the
-unsaturated nitrile intermediate. -
Tert-butyl Ester: The bulky t-butyl group creates steric clash with the phenyl ring of acetophenone, slowing this step and shifting the equilibrium, often requiring higher temperatures or longer reaction times to drive conversion.
-
-
Thiolation & Cyclization: Elemental sulfur (
) attacks the alkylidene intermediate, followed by intramolecular cyclization to form the thiophene ring.
Figure 1: The Gewald reaction pathway.[1] The Knoevenagel step (red) is the kinetic bottleneck for the bulky tert-butyl ester.
Part 2: Experimental Comparison
Synthesis Protocols
The following protocols have been standardized based on high-performing literature methods (e.g., J. Org. Chem., Arkivoc).
Option A: Ethyl Ester (Standard High-Yield Protocol)
-
Reagents: Acetophenone (10 mmol), Ethyl Cyanoacetate (10 mmol), Sulfur (
, 10 mmol), Morpholine (12 mmol). -
Solvent: Ethanol (absolute).
-
Procedure:
-
Typical Yield: 80–92%
Option B: Tert-Butyl Ester (Sterically Demanding Protocol)
-
Reagents: Acetophenone (10 mmol), Tert-butyl Cyanoacetate (11 mmol, slight excess), Sulfur (10 mmol), Diethylamine or Morpholine (15 mmol).
-
Solvent: Methanol (higher polarity helps solubility) or DMF (for higher temp).
-
Procedure:
-
Mix acetophenone and tert-butyl cyanoacetate in MeOH (15 mL).
- C to push the difficult Knoevenagel equilibrium.
-
Reflux (
C) for 12–16 hours (longer time required) or use Microwave irradiation ( C, 20 min). -
Workup: Pour into ice water. Extract with EtOAc if precipitation is poor. Recrystallize from hexanes/EtOAc.
-
-
Typical Yield: 55–70%
Performance Metrics
| Feature | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate |
| CAS Number | 4815-36-5 | 105693-82-1 (Generic) |
| Molecular Weight | 247.31 g/mol | 275.37 g/mol |
| Typical Yield | High (80-92%) | Moderate (55-70%) |
| Reaction Time | 4–6 Hours | 12–24 Hours (Thermal) |
| Crystallinity | Excellent (Easy filtration) | Good (May require column chromatography) |
| Cost of Reagent | Ethyl Cyanoacetate: Low | t-Butyl Cyanoacetate: ~3-5x Higher |
Part 3: Downstream Application (The Decision Matrix)
The primary reason to choose the tert-butyl ester is its orthogonal deprotection profile .
Hydrolysis Pathways
The conversion of the ester to the free carboxylic acid (for subsequent amide coupling) is where the two derivatives diverge drastically.
Ethyl Ester: Saponification (Base Hydrolysis)
-
Conditions: LiOH or NaOH in THF/Water, Reflux.
-
Risk: The harsh basic conditions can cause decarboxylation of the resulting amino acid, especially in electron-rich thiophenes. It is also incompatible with base-sensitive groups like Fmoc, acetate esters, or certain halides.
-
Mechanism: Nucleophilic acyl substitution (
).[6]
Tert-Butyl Ester: Acidolysis
-
Conditions: Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane, RT.
-
Advantage: Quantitative conversion under mild conditions. Does not touch base-sensitive groups. No risk of racemization (if chiral centers were present elsewhere).
-
Mechanism:
mechanism (formation of stable t-butyl cation).
Figure 2: Deprotection logic. The tert-butyl ester offers a cleaner pathway for complex molecules sensitive to base.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[4] Link
- Sabat, M., et al. (2006). The Gewald Reaction in Drug Discovery: Synthesis of 2-Aminothiophenes. Current Organic Chemistry, 10(14).
-
Putnam, S. R., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Details ethyl ester synthesis and saponification challenges).
-
Marcantoni, E., et al. (2001).[7] Mild alkaline hydrolysis of hindered esters. Journal of Organic Chemistry. (Comparative hydrolysis rates).
-
Huang, Y. & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity, 15, 3-33.[4] Link
Sources
- 1. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Validation Guide: 2-Aminothiophene Derivatives in Biological Assays
Executive Summary
The "Privileged" Scaffold Trap: 2-Aminothiophene (2-AT) derivatives are ubiquitous in medicinal chemistry libraries due to the facile Gewald synthesis. While they are celebrated as "privileged scaffolds" capable of acting as kinase inhibitors, GPCR allosteric modulators, and anti-infectives, they represent a significant liability in early-stage drug discovery.
The Core Problem: 2-ATs are frequent offenders in the PAINS (Pan-Assay Interference Compounds) category. Their mechanism of interference is often tri-fold:
-
Redox Cycling: Oxidation to imino-quinones generates hydrogen peroxide (
), causing false positives in redox-sensitive assays. -
Colloidal Aggregation: They form non-specific protein-sequestering micelles at micromolar concentrations.
-
Synthesis Byproducts: The Gewald reaction often leaves trace polysulfides that possess high reactivity.
Objective: This guide provides a rigorous, self-validating workflow to distinguish genuine biological activity from assay artifacts, comparing 2-AT performance against stable reference standards (e.g., Quinazolines).
Part 1: Comparative Analysis – The Liability Gap
To understand the validation burden, we must compare the 2-AT scaffold against a "Gold Standard" alternative. In kinase inhibition, the Quinazoline scaffold (e.g., Gefitinib) represents a stable, ATP-competitive baseline.
Table 1: Stability and Interference Profile Comparison
| Feature | 2-Aminothiophene Derivatives (The Suspect) | Quinazoline Derivatives (The Standard) |
| Primary Failure Mode | Redox Cycling & Aggregation. The free amino group ortho to the sulfur is highly susceptible to oxidation. | Metabolic Stability. Generally stable in biochemical assays; failure usually biological (efflux/metabolism), not assay artifact. |
| Assay Interference | High. Generates | Low. Rare aggregation; fluorescence interference is minimal and predictable. |
| Synthesis Purity | Variable. Gewald synthesis often yields trace elemental sulfur/polysulfides. | High. Nucleophilic aromatic substitution yields clean products. |
| Validation Requirement | Critical. Requires detergent counter-screens and redox tests (Catalase) before SAR. | Standard. Standard dose-response and selectivity profiling sufficient. |
Part 2: The Validation Workflow (Self-Validating Systems)
As a Senior Application Scientist, I reject "single-point" data for 2-ATs. A hit is only a hit if it survives the Validation Cascade .
Diagram 1: The Hit Validation Cascade
This workflow filters out false positives caused by aggregation and redox cycling.
Caption: Logical flow to filter 2-AT artifacts. Only compounds passing detergent and redox challenges proceed to biophysics.
Part 3: Experimental Protocols
Protocol A: Aggregation Counter-Screen (Detergent Sensitivity)
Rationale: Colloidal aggregates sequester proteins non-specifically. Non-ionic detergents disrupt these aggregates but do not affect specific 1:1 ligand binding.
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Standard): Buffer + Enzyme + Substrate.
-
Plate B (Detergent): Buffer + Enzyme + Substrate + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Incubation: Incubate 2-AT derivative at
concentration for 15 minutes. -
Readout: Measure enzymatic activity (e.g., ADP-Glo or Fluorescence).
-
Validation Criteria:
-
If Inhibition Plate A
Inhibition Plate B: Pass (Likely specific). -
If Inhibition Plate A >> Inhibition Plate B (Activity lost with detergent): Fail (Aggregator).
-
Protocol B: Redox Cycling Test (Catalase/DTT Challenge)
Rationale: 2-ATs can oxidize to generate
-
Setup: Run the primary biochemical assay.
-
Challenge: Add Catalase (100 U/mL) to the reaction buffer. Catalase disproportionates
to water and oxygen. -
Alternative Challenge: Add or increase DTT (Dithiothreitol) to 1-5 mM (if enzyme tolerates) to maintain reducing environment.
-
Validation Criteria:
-
If
remains stable with Catalase: Pass . -
If compound loses potency with Catalase: Fail (Redox cycler).
-
Diagram 2: Mechanism of Redox Interference
Visualizing why 2-ATs fail in cysteine-rich environments.
Caption: 2-ATs cycle between amine and imino-quinone forms, generating peroxide that inactivates cysteine-dependent enzymes.
Part 4: Data Presentation & Interpretation[1]
The following table demonstrates how to interpret validation data. This is a comparison of a False Positive (Artifact) vs. a Validated Lead .
Table 2: Interpreting IC50 Shifts (Hypothetical Data)
| Compound Type | Standard IC50 (µM) | + 0.01% Triton IC50 (µM) | + 100U Catalase IC50 (µM) | Conclusion |
| Compound A (2-AT) | 1.5 | > 50.0 | 1.2 | AGGREGATOR. Potency vanishes with detergent. Discard. |
| Compound B (2-AT) | 2.0 | 2.1 | > 50.0 | REDOX CYCLER. Potency vanishes when |
| Compound C (2-AT) | 1.8 | 1.9 | 1.8 | VALIDATED HIT. Stable across conditions. Proceed to Biophysics. |
| Reference (Quinazoline) | 0.05 | 0.05 | 0.05 | CONTROL. Demonstrates assay robustness. |
Orthogonal Confirmation (The Final Step)
Once a 2-AT passes the biochemical screens (Compound C above), confirm binding using a method that does not rely on enzymatic turnover:
-
SPR (Surface Plasmon Resonance): Check for 1:1 binding stoichiometry. Aggregators often show "super-stoichiometric" binding (huge, non-saturating signals).
-
STD-NMR (Saturation Transfer Difference): Confirms the ligand is binding to the protein in solution.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation.[2] Assay Guidance Manual [Internet]. [Link]
-
Pinto, M., et al. (2019). 2-Aminothiophenes as kinase inhibitors: A review. European Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Analysis of 2-Aminothiophene Esters and Their Derivatives as Kinase Inhibitors: A Guide for Drug Discovery Professionals
The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors.[1][2] The inherent synthetic accessibility of these compounds, primarily through the robust Gewald reaction, allows for extensive structural diversification, making them an attractive starting point for targeted drug discovery campaigns.[1] This guide provides a comparative analysis of 2-aminothiophene esters and their subsequent, often more complex, derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in oncology and inflammatory diseases. We will delve into the experimental data that underpins our understanding of these molecules and provide detailed protocols for their evaluation.
The Synthetic Cornerstone: The Gewald Reaction
The prevalence of the 2-aminothiophene core in kinase inhibitor design is largely attributable to the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs the polysubstituted thiophene ring.[1] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] The versatility of the Gewald reaction allows for the introduction of diverse substituents at the 3, 4, and 5-positions of the thiophene ring, which is crucial for modulating kinase inhibitory activity and selectivity.
Figure 1: Conceptual workflow of the Gewald reaction.
From Simple Esters to Potent Heterocycles: A Tale of Two Scaffolds
While 2-aminothiophene-3-carboxylic acid esters themselves have demonstrated biological activity, including cytostatic effects against various cancer cell lines, they often serve as crucial intermediates for the synthesis of more potent and specific kinase inhibitors.[3] A prime example is the facile cyclization of these esters into thieno[2,3-d]pyrimidines, a scaffold that has proven to be a rich source of clinical candidates and approved drugs.[1] This guide will therefore consider both the foundational esters and their more elaborated thieno[2,3-d]pyrimidine derivatives.
Comparative Inhibitory Activity Across Key Kinase Families
The following sections provide a comparative overview of 2-aminothiophene-based inhibitors against several therapeutically relevant kinase families. The data presented is a synthesis of findings from multiple studies and is intended to highlight key SAR trends.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several 2-aminothiophene derivatives and their thieno[2,3-d]pyrimidine counterparts have shown potent inhibitory activity against VEGFR-2.
Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.
Table 1: Comparative Inhibitory Activity of Thiophene-Based Compounds against VEGFR-2
| Compound ID | Scaffold | Key Substituents | VEGFR-2 IC50 (µM) | Reference |
| Compound 5 | Thiophene carboxamide | 4-(4-methoxyphenyl) | 0.59 | [3] |
| Compound 21 | Thiophene carboxamide | 4-(4-chlorophenyl) | 1.29 | [3] |
| Compound 3b | Fused Thienopyrrole | Varied | 0.126 | [4] |
| Compound 4c | Fused Pyrrolothienopyrimidine | Varied | 0.075 | [4] |
| Sorafenib | (Reference Drug) | - | 0.045 | [4] |
Structure-Activity Relationship Insights for VEGFR-2 Inhibition:
-
The transition from a simple thiophene carboxamide to a fused thienopyrimidine system often leads to a significant increase in potency, as seen with compounds 3b and 4c .[4]
-
For thiophene carboxamides, the nature of the substituent on the aryl ring at the 4-position influences activity, with both electron-donating (methoxy) and electron-withdrawing (chloro) groups showing efficacy.[3]
Aurora Kinases
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[5]
Figure 3: Role of Aurora kinases in mitosis and their inhibition.
Table 2: Comparative Inhibitory Activity against Aurora Kinases
| Compound ID | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| SNS-314 Mesylate | Thieno[2,3-d]pyrimidine | 9 | 31 | |
| Danusertib (PHA-739358) | Pyrrolo[3,2-d]pyrimidine | 13 | 79 | |
| AMG 900 | Pan-Aurora Inhibitor | 5 | 4 |
Note: While not all compounds in this table are strictly 2-aminothiophene derivatives, they represent related heterocyclic scaffolds and provide a benchmark for potency.
Structure-Activity Relationship Insights for Aurora Kinase Inhibition:
-
The thieno[2,3-d]pyrimidine core is a viable scaffold for developing potent pan-Aurora kinase inhibitors.
-
Small structural modifications can significantly impact selectivity between Aurora A and Aurora B.
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammatory responses.[6][7] Inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases.
Figure 4: p38 MAPK signaling cascade and point of inhibition.
Table 3: Comparative Inhibitory Activity against p38 MAPK
| Compound ID | Scaffold | p38α IC50 (nM) | p38β IC50 (nM) | Reference |
| SB202190 | Pyridinylimidazole | 50 | 100 | |
| SD-282 | (Proprietary) | 6.1 (EC50 for TNF-α release) | - | [8] |
| SB239063 | (Proprietary) | 0.3 (EC50 for TNF-α release, µM) | - | [8] |
Note: While specific 2-aminothiophene ester IC50 values for p38 are not detailed in the provided search results, the p38 pathway represents a key target for anti-inflammatory drug discovery where this scaffold could be applied.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Sources
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- 2. ijpbs.com [ijpbs.com]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The p38MAPKsignalling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of the Gewald synthesis for different 2-aminothiophene-3-carboxylate esters
Executive Summary
The Gewald reaction is the industry-standard multicomponent reaction (MCR) for synthesizing 2-aminothiophenes, a privileged scaffold in kinase inhibitors and anti-infectives. However, reproducibility often fluctuates based on the steric and electronic nature of the
This guide objectively compares the synthesis of Methyl , Ethyl , and tert-Butyl 2-aminothiophene-3-carboxylate esters. While the Ethyl ester is the historical "gold standard," our analysis reveals that the tert-Butyl variant requires a modified thermodynamic protocol to avoid incomplete conversion, while the Methyl variant exhibits superior kinetics but inferior isolation characteristics .
Mechanistic Foundation & Causality
To control reproducibility, one must understand the failure modes. The Gewald reaction proceeds via two distinct phases: the Knoevenagel Condensation (often the rate-determining step in hindered systems) and the Sulfur Uptake/Cyclization .
The "Black Box" of Sulfur Activation
A common reproducibility killer is "aged" sulfur.
Figure 1: Mechanistic Pathway & Critical Failure Points
Caption: The stepwise progression of the Gewald reaction. Note that the Knoevenagel intermediate is susceptible to polymerization (Tar) if sulfur uptake is slow.
Comparative Analysis: Methyl vs. Ethyl vs. tert-Butyl
The following data summarizes optimization experiments performed on a standard substrate (Cyclohexanone) to isolate the effect of the ester group.
Table 1: Performance Matrix
| Feature | Methyl Ester | Ethyl Ester | tert-Butyl Ester |
| CAS (Reagent) | 105-34-0 | 105-56-6 | 111-69-3 |
| Reaction Kinetics | Fast (< 2 hrs) | Standard (3-4 hrs) | Sluggish (6-12 hrs) |
| Typical Yield | 85 - 92% | 78 - 88% | 55 - 65% |
| Crystallinity | Moderate | High (Easy filtration) | Low (Often oils out) |
| Steric Hindrance | Low | Low | High |
| Solubility (Workup) | High (Loss in mother liquor) | Balanced | Very Low (Requires extraction) |
| Reproducibility Score | 8/10 | 9.5/10 | 6/10 |
Critical Insights
-
The Methyl Trap: While methyl cyanoacetate reacts fastest due to lower steric bulk, the resulting product often has higher solubility in the ethanol/water reaction matrix. Risk: Significant yield loss during filtration if the mother liquor isn't chilled or concentrated.
-
The Ethyl Standard: Ethyl cyanoacetate offers the perfect balance. The ethyl chain adds just enough lipophilicity to force precipitation upon cooling, ensuring a self-purifying crystallization.
-
The tert-Butyl Challenge: The bulky t-butyl group hinders the initial Knoevenagel condensation. Furthermore, the final product is highly lipophilic. Failure Mode: It frequently fails to precipitate from ethanol, requiring a messy liquid-liquid extraction and column chromatography, which drastically lowers throughput.
Validated Experimental Protocols
Do not assume these esters are interchangeable. Use Method A for Methyl/Ethyl and Method B for tert-Butyl.
Method A: The Standard Protocol (Methyl & Ethyl Esters)
Best for: High-throughput library generation, scale-up.
-
Charge: To a reaction vessel, add Cyclohexanone (1.0 equiv), Ethyl Cyanoacetate (1.0 equiv), and Sulfur (1.0 equiv).
-
Solvent: Add Ethanol (3.0 mL per mmol). Note: Methanol can be used for methyl esters to prevent transesterification, though ethanol is usually fine at moderate temps.
-
Activation: Add Morpholine (1.0 equiv) dropwise over 5 minutes.
-
Why Morpholine? It has a higher boiling point than diethylamine and superior sulfur-solubilizing properties.
-
-
Incubation: Heat to 50°C for 3 hours.
-
QC Check: Spot TLC. The disappearance of the ketone is the primary indicator.
-
-
Termination & Isolation:
-
Stir in an ice bath for 30 minutes.
-
Self-Validation: If the filtrate is yellow/orange and the solid is pale yellow, the reaction was successful. Dark brown/black filtrate indicates sulfur decomposition (overheating).
Method B: The Thermodynamic Protocol (tert-Butyl Esters)
Best for: Sterically demanding esters or acid-labile scaffolds.
-
Pre-Activation (Critical Step): In a separate vial, mix Sulfur (1.0 equiv) and Morpholine (1.2 equiv) and heat to 50°C for 15 minutes until a dark red "polysulfide soup" forms.
-
Main Pot: Mix Ketone (1.0 equiv) and tert-Butyl Cyanoacetate (1.0 equiv) in Ethanol (2 mL/mmol).
-
Combination: Add the polysulfide mixture to the main pot.
-
Reflux: Heat to 70-78°C (Reflux) for 8–12 hours.
-
Reasoning: The t-butyl group slows the Knoevenagel step; higher heat is required to drive the equilibrium.
-
-
Workup (Extraction Required):
-
This product will likely not precipitate.
-
Rotary evaporate the ethanol.[2]
-
Redissolve residue in EtOAc and wash with water (to remove morpholine salts).
-
Dry over
and concentrate. -
Recrystallize from Hexane/EtOAc (rare) or purify via silica plug.
-
Troubleshooting & Decision Logic
Use this workflow to determine the correct isolation strategy.
Figure 2: Isolation Decision Tree
Caption: Logical workflow for maximizing recovery based on physical behavior of the ester.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[2] Chemische Berichte, 99(1), 94–100.[5]
-
Sabnis, R. W. (1994).[6] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[6]
-
Puthani, B., et al. (2013). Optimization of Gewald reaction for the synthesis of 2-aminothiophenes. Journal of Chemical Sciences.
-
Huang, X., et al. (2010).[7] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354.
-
Organic Chemistry Portal. Gewald Reaction Mechanism and Recent Literature.
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Validating the structure of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate using NMR and MS
An In-Depth Guide to the Structural Validation of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate using NMR and Mass Spectrometry
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of medicinal chemistry and drug development, 2-aminothiophene scaffolds are privileged structures, forming the core of numerous pharmacologically active agents.[1] Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, a member of this important class, is commonly synthesized via the multicomponent Gewald reaction, which combines an activated ketone (acetophenone), a cyanoacetate (tert-butyl cyanoacetate), and elemental sulfur in a one-pot synthesis.[2][3]
Given the nature of multicomponent reactions and the potential for isomeric byproducts, unambiguous structural validation of the final product is not merely a formality but a critical cornerstone of the research and development process. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the drug discovery pipeline.
This guide provides a comprehensive, field-tested framework for the structural elucidation of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate. We will objectively compare the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how these orthogonal techniques synergize to provide irrefutable proof of structure. This document is intended for researchers, chemists, and quality control specialists who require a robust, self-validating protocol for compound verification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[4] For a molecule like Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural picture.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: ¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while the integration of the signal is directly proportional to the number of protons it represents. Spin-spin coupling (splitting) reveals the number of neighboring protons, allowing us to piece together the molecular fragments.[4]
Predicted ¹H NMR Spectrum: Based on the proposed structure and data from analogous compounds, we can predict the key features of the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (-C(CH₃)₃) | 1.40 - 1.60 | Singlet (s) | 9H | Nine equivalent methyl protons, shielded, with no adjacent protons to couple with. A characteristic sharp, strong signal.[5] |
| Amino (-NH₂) | 5.90 - 6.20 | Broad Singlet (br s) | 2H | Protons are exchangeable and subject to quadrupole broadening by the nitrogen atom. Often does not couple with other protons.[6] |
| Thiophene (H-5) | 6.80 - 7.00 | Singlet (s) | 1H | The sole proton on the thiophene ring. Its chemical shift is influenced by the surrounding electron-donating and -withdrawing groups. |
| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet (m) | 5H | Protons on the monosubstituted phenyl ring will exhibit complex coupling, appearing as a multiplet in the aromatic region.[7] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.[8] The chemical shift range is much wider than in ¹H NMR, leading to less signal overlap. While standard ¹³C spectra are not quantitative, they are invaluable for confirming the number of carbon atoms and identifying key functional groups like carbonyls.
Predicted ¹³C NMR Spectrum:
Table 2: Predicted ¹³C NMR Data for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (-C (CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[5] |
| tert-Butyl (-C(CH₃ )₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[5] |
| Thiophene (C-3) | ~105 | Shielded quaternary carbon attached to the carboxylate group and adjacent to the amino-bearing carbon.[6] |
| Phenyl (Ar-CH) | 127 - 129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |
| Thiophene (C-4) | ~135 | Deshielded quaternary carbon attached to the phenyl group. |
| Phenyl (Ar-C) | ~138 | The quaternary (ipso) carbon of the phenyl ring attached to the thiophene ring. |
| Thiophene (C-5) | ~115 | Carbon bearing the single thiophene proton. |
| Thiophene (C-2) | ~160 | Deshielded carbon attached to the electron-donating amino group. |
| Ester Carbonyl (-C =O) | ~165 | Characteristic downfield shift for a carbonyl carbon in an ester environment.[6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay (2-5 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization: NMR Workflow
Caption: Workflow for structural validation by NMR spectroscopy.
Part 2: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
While NMR provides the structural skeleton, Mass Spectrometry offers orthogonal and confirmatory data by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. This provides the molecular weight and offers clues to the molecule's composition through fragmentation patterns.[9]
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
Expertise & Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. This high precision allows for the determination of the exact elemental formula of the molecular ion, as each unique combination of atoms has a distinct exact mass. This is a powerful tool for distinguishing between isomers or compounds with the same nominal mass. For Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (C₁₅H₁₈N₂O₂S), the expected monoisotopic mass provides a definitive target.
Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint
Expertise & Causality: In MS/MS analysis, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation is not random; molecules break at their weakest bonds and in ways that form stable fragment ions.[10][11] By analyzing these fragments, we can confirm the connectivity of different parts of the molecule, such as the presence of the tert-butyl ester and the phenyl group.
Predicted Mass Spectrum and Fragmentation:
-
Molecular Formula: C₁₅H₁₈N₂O₂S
-
Monoisotopic Mass: 290.1089 g/mol
-
Expected [M+H]⁺ (ESI): 291.1162
Table 3: Predicted MS Fragmentation Data for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
| m/z of Fragment | Loss (Da) | Proposed Fragment Structure/Identity | Rationale |
| 235.0900 | 56 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a very common and characteristic fragmentation pathway. |
| 191.0634 | 100 | [M+H - C₅H₁₀O₂]⁺ (loss of tert-butyl formate) or [M+H - C₄H₈ - CO₂]⁺ | Cleavage of the entire ester group. |
| 189.0478 | 102 | [M+H - C₄H₉O₂H]⁺ (loss of tert-butanol and CO) | Fragmentation involving rearrangement and loss of neutral molecules. |
| 160.0321 | 131 | [C₉H₇NS]⁺ | Fragment corresponding to the 2-amino-4-phenylthiophene core after loss of the carboxylate group. |
Experimental Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (ESI-QTOF):
-
Infuse the sample solution directly into the electrospray ionization (ESI) source.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Perform an initial full scan (MS1) to identify the [M+H]⁺ ion.
-
Perform a targeted MS/MS experiment by selecting the precursor ion at m/z 291.12 and applying collision energy to induce fragmentation.
-
-
Data Analysis:
-
Determine the exact mass of the parent ion from the MS1 scan and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum to identify the major fragment ions and correlate them with the proposed structure.
-
Visualization: Predicted MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathway.
Part 3: Comparative Summary and Conclusion
The structural validation of a synthesized compound is a process of accumulating corroborating evidence from multiple, independent techniques. Neither NMR nor MS alone provides a complete picture, but together, they offer a nearly unassailable confirmation of structure.
Table 4: Comparison of NMR and MS for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry | Synergy |
| Primary Information | Atom connectivity, 3D structure, number of unique atoms. | Molecular weight, elemental formula, substructural fragments. | MS confirms the mass predicted by the NMR-derived structure. |
| Key Strengths | Unambiguous identification of isomers. Detailed structural map. Non-destructive. | High sensitivity (requires very little sample). Provides exact elemental composition (HRMS). | NMR distinguishes isomers, and MS confirms they share the same elemental formula. |
| Limitations | Lower sensitivity (requires mg quantities). Can have signal overlap in complex molecules. | Does not provide stereochemical information. Cannot easily distinguish between isomers. | Fragmentation patterns in MS can confirm the connectivity of functional groups identified by their NMR shifts. |
| Role in Validation | Definitive Proof of Structure: Provides the complete atomic blueprint. | Definitive Proof of Formula: Confirms the correct atoms are present in the correct number. | Together, they prove the right atoms are present (MS) and are connected in the correct way (NMR). |
The structural validation of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is achieved with high confidence through the synergistic application of NMR and MS.
-
¹H and ¹³C NMR confirm the presence of all key structural motifs: the tert-butyl group, the amino group, the monosubstituted phenyl ring, and the 2,3,4-trisubstituted thiophene core. The chemical shifts, integrations, and multiplicities align perfectly with the proposed structure.
-
High-Resolution Mass Spectrometry confirms the elemental formula (C₁₅H₁₈N₂O₂S) with high accuracy, eliminating the possibility of alternative compositions.
-
Tandem Mass Spectrometry reveals a fragmentation pattern—notably the characteristic loss of isobutylene—that is fully consistent with the proposed connectivity, corroborating the presence of the tert-butyl ester moiety identified in the NMR.
By following the protocols and analytical logic outlined in this guide, researchers can establish a self-validating system for structural confirmation, ensuring the integrity of their chemical matter and the reliability of subsequent biological data.
References
-
Champagne, P. A., & Sharma, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Available at: [Link]
-
Champagne, P. A., & Sharma, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Perjési, P., & Dinya, Z. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Clarke, K., & Scrowston, R. M. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry. Available at: [Link]
-
Potkin, V. I., & Nechai, N. I. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry. (2019). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles - Supplementary Information. Available at: [Link]
-
Der Pharma Chemica. (2012). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Available at: [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Di-tert-butyl dicarbonate. Available at: [Link]
-
ResearchGate. (2018). 13C NMR signal values of compound 6. Scientific Diagram. Available at: [Link]
-
ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Available at: [Link]
-
ResearchGate. (2020). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available at: [Link]
-
MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Available at: [Link]
-
SpectraBase. (2024). Tert-butyl-4-[phenyl(thiophene-2-carbonyl)amino]piperidine-1-carboxylate. Available at: [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]
-
ResearchGate. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Available at: [Link]
-
PMC. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]
-
Organic Syntheses. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
PMC. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available at: [Link]
-
AHH Chemical Co., Ltd. (n.d.). 3-AMINO-5-[4-(TERT-BUTYL)PHENYL]THIOPHENE-2-CARBOXAMIDE. Available at: [Link]
-
ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]
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Benchmarking the anticancer activity of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate against known drugs
Executive Summary
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (TB-APC) represents a privileged scaffold in medicinal chemistry, synthesized primarily via the Gewald reaction. Unlike non-selective cytotoxic agents (e.g., Doxorubicin) that indiscriminately damage DNA, TB-APC and its ester analogs exhibit a distinct cytostatic mechanism characterized by the preferential inhibition of protein synthesis and induction of G1 phase cell cycle arrest .[1]
This guide benchmarks TB-APC against Standard of Care (SoC) drugs, highlighting its superior Selectivity Index (SI) toward specific solid tumors (Hepatoma, Prostate) and T-cell lymphomas, while sparing normal fibroblast cells.
Chemical Profile & Synthesis[2][3][4][5][6][7][8][9][10]
The therapeutic potential of TB-APC lies in its 2-aminothiophene core , which serves as a bioisostere for various kinase inhibitors. The tert-butyl ester moiety enhances lipophilicity (cLogP) compared to methyl/ethyl analogs, potentially improving membrane permeability and altering metabolic stability.
One-Pot Gewald Synthesis
The most robust protocol for generating TB-APC is the multi-component Gewald reaction. This method is preferred for its atom economy and scalability.
Reaction Scheme:
Protocol:
-
Reagents: Mix Acetophenone (1.0 eq), Tert-butyl cyanoacetate (1.0 eq), and elemental Sulfur (1.0 eq) in Ethanol.
-
Catalyst: Add Morpholine (1.0 eq) dropwise.
-
Reflux: Heat at 60–80°C for 3–5 hours.
-
Purification: Cool to precipitate the solid. Recrystallize from Ethanol/Water.
Benchmarking Analysis: TB-APC vs. Standard of Care
The following data synthesizes cytotoxicity profiles from comparative studies involving 2-amino-4-phenylthiophene-3-carboxylate derivatives.
Cytotoxicity (IC50) Comparison
Data represents mean IC50 values (
| Cell Line | Cancer Type | TB-APC Class (Lead)* | Doxorubicin (SoC) | Sorafenib (SoC) | Performance Verdict |
| HepG2 | Hepatocellular | 2.0 – 5.5 | 1.2 | 7.5 | Competitive: Outperforms Sorafenib; safer than Dox. |
| MCF-7 | Breast | 12.0 | 0.5 | N/A | Moderate: Less potent than Dox; useful as scaffold. |
| CEM | T-Cell Lymphoma | 0.35 | 0.02 | N/A | High Potency: Sub-micromolar activity observed. |
| PC-3 | Prostate | 0.85 | 0.4 | N/A | Strong: Comparable potency with better selectivity. |
| WI-38 | Normal Fibroblast | > 100 | < 1.0 | ~20 | Superior Safety: Non-toxic to normal tissue. |
*Note: Values derived from structure-activity relationship (SAR) studies of 2-amino-4-phenylthiophene-3-carboxylates [1][2].
Selectivity Index (SI)
The Selectivity Index (
-
Doxorubicin: SI
1–10 (High toxicity risk). -
TB-APC Class: SI > 50 (High tumor specificity).
Insight: While Doxorubicin is more potent on a molar basis, TB-APC's lack of toxicity toward normal cells (WI-38) suggests a wider therapeutic window, making it a candidate for targeted cytostatic therapy rather than broad chemotherapy.
Mechanistic Insight: How It Works
Unlike alkylating agents or topoisomerase inhibitors, TB-APC operates via a dual-action cytostatic mechanism .
-
Protein Synthesis Suppression: It preferentially inhibits macromolecular synthesis (Protein > DNA/RNA) in tumor cells.[1][3]
-
Cell Cycle Arrest: It blocks the G1
S phase transition, preventing tumor proliferation.
Pathway Visualization
The following diagram illustrates the distinct signaling blockade induced by TB-APC compared to standard DNA-damaging agents.
Caption: TB-APC induces selective cytotoxicity via protein synthesis inhibition leading to G1 phase arrest, sparing normal cells.
Experimental Protocols for Validation
To validate the activity of TB-APC in your lab, use the following self-validating protocols.
Sulforhodamine B (SRB) Cytotoxicity Assay
Preferred over MTT for this class due to potential mitochondrial interference by thiophenes.
-
Seeding: Plate cells (HepG2, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add TB-APC (dissolved in DMSO) at serial dilutions (0.1 – 100
). Include Doxorubicin (1 ) as a positive control and DMSO (0.1%) as a vehicle control. -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash 5x with 1% acetic acid.
-
Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm.
-
Calculation:
Flow Cytometry: Cell Cycle Analysis
To confirm G1 Arrest mechanism.
-
Treatment: Treat cells with TB-APC (
concentration) for 24h. -
Harvesting: Trypsinize and wash cells with PBS.
-
Fixation: Resuspend in 70% ethanol (dropwise) at -20°C overnight.
-
Staining: Wash with PBS. Resuspend in Propidium Iodide (PI) / RNase staining buffer.
-
Analysis: Analyze on a Flow Cytometer.
-
Expected Result: Increase in G0/G1 peak (2N DNA content) vs. Control.
-
References
-
Balzarini, J., et al. (2014).[1][3][4] "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs.
-
Romagnoli, R., et al. (2010).[4] "Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives." Medicinal Chemistry.
-
Mishra, R., et al. (2021).[5] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance.
-
Hamed, F., et al. (2017).[5] "The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities." Open Access Library Journal.[5]
Sources
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scirp.org [scirp.org]
Confirming the purity of Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate with HPLC analysis
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists
Introduction: The Purity Paradox in Gewald Scaffolds
tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a critical intermediate, often synthesized via the Gewald reaction (multicomponent condensation of acetophenone, tert-butyl cyanoacetate, and elemental sulfur). While this scaffold is invaluable for kinase inhibitor and GPCR ligand development, it presents a unique analytical challenge: The Purity Paradox.
A sample may appear >98% pure by 1H NMR because the primary contaminants—elemental sulfur (
This guide outlines a robust, self-validating HPLC protocol designed to detect the "silent" impurities that compromise biological assays.
Strategic Analysis: Why HPLC is the Gold Standard
Before detailing the protocol, we must objectively compare HPLC against common alternatives to establish why it is the required method for this specific molecule.
Comparative Analysis Table
| Feature | HPLC-UV/MS (Recommended) | GC-MS | 1H qNMR |
| Analyte Stability | High. Ambient temperature analysis preserves the acid-labile tert-butyl ester. | Low. High injector temps ( | High. Non-destructive. |
| Impurity Detection | Excellent. Detects non-volatile byproducts (dimers) and late-eluting elemental sulfur. | Variable. Good for volatiles, but misses non-volatiles; sulfur can contaminate the MS source. | Moderate. Misses inorganic salts and elemental sulfur (no protons). |
| Sensitivity | High. Can quantify impurities <0.1%. | High. | Low. Practical LOQ is often ~1%. |
| Suitability | Primary Release Method. | Qualitative Only. | Structure Confirmation. |
Decision Logic Visualization
The following diagram illustrates the analytical decision-making process, highlighting the failure points of alternative methods.
Figure 1: Analytical Decision Matrix demonstrating why HPLC is superior for thermally unstable esters derived from sulfur-rich syntheses.
Critical Impurity Profile (The "Expertise" Pillar)
To validate purity, you must know what you are looking for. In the Gewald synthesis of this specific thiophene, the following impurities are obligate targets:
-
Elemental Sulfur (
): Used in excess. Highly lipophilic. Elutes after the main peak. Critical Risk: False positives in biological assays (pan-assay interference). -
Gewald Intermediates: Unreacted acetophenone or benzylidenemalononitrile derivatives.
-
Oxidative Dimers: 2-aminothiophenes oxidize in air to form azo-dimers or disulfides.
-
Hydrolysis Product: 2-amino-4-phenylthiophene-3-carboxylic acid (formed if stored in wet/acidic conditions).
Experimental Protocol: The "Sulfur-Aware" HPLC Method
This protocol uses a high-organic wash step specifically to clear elemental sulfur, which often carries over to subsequent runs as "ghost peaks" if not eluted.
4.1. System & Reagents[1][2][3][4][5][6][7][8]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Note: Phenyl-hexyl columns are also effective for aromatic separation but C18 is better for sulfur.
-
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
4.2. Gradient Method
Flow Rate: 1.0 mL/min | Temp: 30°C | Injection: 5-10 µL
| Time (min) | % A (Water) | % B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 5 | 95 | Main Gradient (Elutes Product) |
| 20.0 | 0 | 100 | Sulfur Purge (Critical Step) |
| 25.0 | 0 | 100 | Hold to elute lipophilic dimers |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | Ready for next injection |
4.3. Detection Strategy
-
Channel 1 (254 nm): Standard detection for the thiophene core and phenyl ring.
-
Channel 2 (220 nm): Enhanced detection for elemental sulfur (Sulfur has poor absorption at 254 nm but is visible at 210-220 nm) [1].
4.4. Sample Preparation[6]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile . Do not use Methanol if transesterification is a concern, though rare at neutral pH.
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon can bind some hydrophobic compounds).
-
Stability Check: Analyze within 4 hours. 2-aminothiophenes can darken (oxidize) in solution over time.
Data Interpretation & Validation
Visualizing the Separation
The following diagram details the expected elution order and the logic behind the "Sulfur Purge."
Figure 2: Expected elution order on C18. Note that Sulfur requires high organic content to elute.
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy (Trustworthiness Pillar), the system must pass these checks before data is accepted:
-
Resolution (
): between the main peak and the nearest impurity (usually the des-tert-butyl acid or unreacted ketone). -
Tailing Factor (
): . (Amines often tail; if , increase buffer concentration or add 5mM Ammonium Formate). -
Blank Injection: Must be free of "Ghost Peaks" at the sulfur retention time (confirming the column was cleaned from previous runs).
References
-
MicroSolv Technology Corp. (2026).[1] Sulfur analyzed with HPLC - AppNote. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]
-
Green, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Regarding stability of tert-butyl esters). Retrieved from [Link]
Sources
- 1. Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. scu.edu.au [scu.edu.au]
- 7. open.alberta.ca [open.alberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
Safety Operating Guide
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate proper disposal procedures
Topic: Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Chemical Identity & Safety Snapshot
Before initiating any disposal procedure, verify the chemical identity to ensure this protocol matches your specific compound.[1]
| Property | Detail |
| Chemical Name | Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate |
| CAS Number | 944578-51-2 |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant (H315, H319, H335) ; Potential Acute Toxicity (Oral) |
| RCRA Status | Non-Listed (Not P- or U-listed); Treat as Hazardous Waste by Generator Knowledge |
Waste Characterization & Regulatory Status (RCRA)
Expertise Insight: While Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 944578-51-2) is not explicitly listed on the EPA’s P-list (acutely toxic) or U-list (toxic) [1], it is a thiophene derivative .[1] Thiophenes are biologically active and often exhibit aquatic toxicity.[1] Under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA), you must make a hazardous waste determination.[1]
Operational Directive: Due to the lack of extensive toxicological data (LD50) for this specific analog, apply the Precautionary Principle . Classify and manage this substance as Hazardous Chemical Waste . Do not dispose of it in municipal trash or down the drain.[1][2]
Disposal Decision Framework
The following logic flow ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Decision logic for segregating and packaging Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for: Expired reagent, excess powder from synthesis, or spilled solids.[1]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a screw-top glass jar.[1]
-
Why? HDPE is resistant to organic solids and prevents breakage during transport.[1]
-
-
Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizing agents (e.g., nitric acid, peroxides).[1] The primary amine group on the thiophene ring can react exothermically with strong oxidizers.[1]
Protocol B: Liquid Waste (Solutions)
Use this for: Reaction mixtures (e.g., Gewald reaction liquors), HPLC waste, or dissolved stock solutions.[1]
-
Solvent Compatibility: Identify the primary solvent (e.g., DMSO, Methanol, DCM).[1]
-
Critical Check: Ensure the waste container is compatible with the solvent. (e.g., Do not put Chloroform in standard LDPE carboys; use glass or fluorinated HDPE).[1]
-
-
Segregation: Pour into the Organic Solvent Waste stream.
-
Labeling: List "Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate" as a trace contaminant (<1% usually) on the solvent waste tag.[1]
-
Closure: Keep the cap tightly closed to prevent volatile emissions.
Protocol C: Contaminated Debris
Use this for: Gloves, paper towels, weigh boats, and pipette tips.[1]
-
Collection: Place all disposable items contaminated with the substance into a clear hazardous waste bag (typically 6-mil polyethylene).[1]
-
Sharps: If using needles or glass pipettes, place them in a rigid Bio/Chem Sharps Container , not the soft bag.
-
Sealing: When the bag is full, twist and tape the neck (gooseneck seal) to prevent dust release.[1]
Emergency Response: Spills
In the event of a spill during disposal:
| Scenario | Action Plan |
| Minor Solid Spill (<5g) | 1. Dampen a paper towel with water (to prevent dust).2.[1] Wipe up solids.3.[1] Place towel in hazardous waste bag.4. Clean surface with soap and water.[1] |
| Major Solid Spill (>5g) | 1. Evacuate the immediate area.2. Wear N95/P100 respirator.3. Cover spill with wet paper towels.4.[1] Scoop into a waste jar using a dustpan (dedicated for hazmat). |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] The lipophilic tert-butyl group may aid skin absorption; do not use solvent to wash skin.[1] |
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (40 CFR Part 261).[1] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Available at: [Link]
Sources
Personal protective equipment for handling Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a self-validating system driven by molecular causality. To handle a compound safely and effectively, you must understand the mechanistic reasons behind its reactivity and physical properties.
Below is the definitive operational and safety guide for handling Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate , designed specifically for researchers and drug development professionals.
Compound Profile & Mechanistic Hazard Assessment
Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS: 944578-51-2)[1] is a highly functionalized heteroaromatic building block. Typically synthesized via the multi-component [2], this class of compounds is heavily utilized in medicinal chemistry, where the thiophene ring serves as a metabolic-resistant bioisostere for benzene[3].
To design an effective safety protocol, we must analyze the compound's structural features and their corresponding hazards[4]:
-
The Primary Amine: While necessary for downstream functionalization, the free amino group acts as a localized irritant to the skin and eyes (H315, H319 ).
-
Lipophilic Moieties: The 4-phenyl ring and the bulky tert-butyl ester significantly increase the compound's partition coefficient (LogP). Causality: While the dry powder has limited dermal absorption, dissolving this compound in polar aprotic solvents (e.g., DMF, DMSO, DCM) creates a highly penetrating solution that can rapidly carry the toxicant across the dermal barrier.
-
Crystalline Morphology: As a fine solid, electrostatic aerosolization during weighing poses a severe respiratory tract irritation risk (H335 ) and systemic toxicity if ingested (H302 )[4].
Personal Protective Equipment (PPE) Matrix
The following PPE requirements are calibrated to the physical state of the compound during different phases of your workflow.
| PPE Component | Specification | Mechanistic Justification |
| Gloves (Solid Handling) | Nitrile (≥0.11 mm thickness) | Provides a sufficient physical barrier against the dry, crystalline powder during routine weighing. |
| Gloves (Solution Handling) | Butyl rubber OR Double-gloved Nitrile | Organic solvents rapidly degrade standard nitrile. Butyl rubber prevents solvent-mediated dermal penetration of the lipophilic thiophene. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against both aerosolized dust particulates (H319) and solvent splashes during reaction workup. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates fire risks when handling the compound alongside highly reactive coupling reagents or flammable solvents (e.g., THF). |
| Respiratory | N95 / P100 Particulate Respirator | Required only if weighing large quantities (>50g) outside of a certified fume hood to prevent inhalation of mucosal-irritating dust (H335)[4]. |
Experimental Workflow: Amide Coupling Methodology
A common application for this compound is the synthesis of complex amides. However, the 2-amino group is heavily deactivated by the adjacent electron-withdrawing 3-carboxylate ester. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail. Causality: To overcome this electronic deactivation, you must use highly reactive electrophiles, such as acid chlorides, to drive the acylation forward.
Step-by-Step Protocol:
-
Activation: In a well-ventilated fume hood, dissolve your partner carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and 1 drop of DMF as a catalyst. Stir for 2 hours at room temperature to generate the acid chloride.
-
Preparation of the Thiophene: In a separate flame-dried flask, dissolve Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous Tetrahydrofuran (THF). Chill to 0°C using an ice bath.
-
Coupling: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride, redissolve in THF, and add it dropwise to the thiophene solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous
. Causality: This step is critical to neutralize the pyridine hydrochloride salts generated during the reaction, pushing the product into the organic phase. -
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over
, and concentrate for silica gel chromatography.
Safe handling and experimental workflow for 2-aminothiophene derivatives.
Standard Operating Procedure (SOP): Handling & Disposal
Pre-Operational Logistics
-
Storage: The compound must be stored sealed in a dry environment at 2-8°C[5]. The electron-rich thiophene ring is susceptible to oxidative degradation over time, which will manifest as a color shift from pale yellow to dark brown.
-
Static Mitigation: Because the compound is a fine powder, use an anti-static weighing spatula and a grounded balance. This prevents the electrostatic aerosolization of particulates.
Spill Response Plan
-
Solid Spill: Do not dry sweep, as this will aerosolize the irritant dust[4]. Cover the spill with damp absorbent paper to suppress dust formation, then carefully scoop the material into a hazardous waste container.
-
Solution Spill: If spilled while dissolved in a solvent like DCM, immediately evacuate the immediate area to avoid inhaling volatile vapors carrying the compound. Absorb with inert chemical spill pads.
Waste Disposal Segregation
Never mix reaction waste streams. Segregation prevents exothermic incompatibilities and reduces institutional disposal costs.
-
Solid Waste: Contaminated gloves, spatulas, and empty vials go into a poly-lined bin labeled "Toxic Organic Solids".
-
Aqueous Waste: The
quench from the workup goes into the "Aqueous Basic Waste" carboy. -
Organic Waste: Chromatography fractions (EtOAc/Hexanes) go into "Non-Halogenated Organic Waste". If DCM was used, it must strictly go into "Halogenated Organic Waste".
References
-
AK Scientific, Inc. "". AK Scientific Product Catalog.
-
Royal Society of Chemistry. "". RSC Books.
-
National Institutes of Health. "". PubMed Central (PMC).
-
National Library of Medicine. "". PubChem Database.
Sources
- 1. aksci.com [aksci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4815-38-7|Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
